molecular formula C3H3ClF4 B1295226 3-Chloro-1,1,2,2-tetrafluoropropane CAS No. 679-85-6

3-Chloro-1,1,2,2-tetrafluoropropane

Katalognummer: B1295226
CAS-Nummer: 679-85-6
Molekulargewicht: 150.5 g/mol
InChI-Schlüssel: WMCLYSGSAJGCJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Chloro-1,1,2,2-tetrafluoropropane is a useful research compound. Its molecular formula is C3H3ClF4 and its molecular weight is 150.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-1,1,2,2-tetrafluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1,1,2,2-tetrafluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-chloro-1,1,2,2-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF4/c4-1-3(7,8)2(5)6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCLYSGSAJGCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218121
Record name 3-Chloro-1,1,2,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679-85-6
Record name 3-Chloro-1,1,2,2-tetrafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=679-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1,1,2,2-tetrafluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000679856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-1,1,2,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-1,1,2,2-TETRAFLUOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAK6115016
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloro-1,1,2,2-tetrafluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1,1,2,2-tetrafluoropropane, also known as HCFC-244ca, is a hydrochlorofluorocarbon with the chemical formula C₃H₃ClF₄.[1] Its molecular weight is 150.5 g/mol .[1][2] As with many fluorinated organic compounds, a precise understanding of its molecular structure is critical for predicting its chemical behavior, reactivity, and potential applications or environmental impact. Spectroscopic analysis provides the definitive method for elucidating and confirming the structure of such molecules.

This technical guide offers a detailed examination of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for 3-Chloro-1,1,2,2-tetrafluoropropane. By presenting and interpreting this data, we provide a comprehensive spectroscopic fingerprint of the molecule, serving as an essential reference for researchers in synthetic chemistry, materials science, and drug development.

Molecular Structure

The structural formula of 3-Chloro-1,1,2,2-tetrafluoropropane is characterized by a three-carbon propane backbone. One terminus is a chloromethyl group (-CH₂Cl), while the adjacent carbon is bonded to a hydrogen and a fluorine atom (-CHF-). The other terminal carbon is difluorinated (-CF₂-).

Sources

Advanced Characterization of HCFC-244ca: Mass Spectrometry Fragmentation & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

In the development of next-generation hydrofluoroolefins (HFOs) such as HFO-1233zd(E), hydrochlorofluorocarbons (HCFCs) often appear as critical process impurities.[1] HCFC-244ca (3-chloro-1,1,2,2-tetrafluoropropane) is a specific isomer that requires rigorous quantification due to its potential impact on product stability and regulatory compliance.[1]

Unlike its isomer HCFC-244bb, which contains a


 moiety, HCFC-244ca is characterized by a terminal chloromethyl group and a tetrafluoroethylene backbone.[1] This guide provides a definitive mass spectrometry (MS) fragmentation analysis to enable precise identification and differentiation of HCFC-244ca in complex matrices.[1]
Chemical Profile
PropertySpecification
IUPAC Name 3-chloro-1,1,2,2-tetrafluoropropane
CAS Number 679-85-6
Molecular Formula

Molecular Weight 150.5 g/mol
Structural Formula

Mass Spectrometry Fragmentation Mechanics

The electron ionization (EI) fragmentation of HCFC-244ca is governed by the stability of fluorinated carbocations and the lability of the C-Cl bond. Unlike hydrocarbons, where radical stability dictates fragmentation, the high electronegativity of fluorine directs bond scission towards the formation of resonance-stabilized fluorinated cations.

Primary Fragmentation Pathways

The fragmentation pattern is dominated by three mechanistic events:

  • C-Cl Bond Homolysis (Alpha-Cleavage): The weakest bond in the molecule is the

    
     bond.[1] Direct ionization often leads to the loss of the chlorine radical (
    
    
    
    ), yielding the
    
    
    cation.
    • Mechanism:[2][3][4]

      
      
      
  • C1-C2 Bond Scission (Formation of

    
    ): 
    The bond between the two fluorinated carbons is susceptible to cleavage, generating the stable difluoromethyl cation.
    
    • Mechanism:[2][3][4]

      
      
      
    • Significance: The m/z 51 peak is a diagnostic marker for the terminal

      
       group.[1]
      
  • C2-C3 Bond Scission (Formation of

    
    ): 
    Cleavage adjacent to the chloromethyl group yields the chloromethyl cation.
    
    • Mechanism:[2][3][4]

      
      
      
    • Isotope Signature: This fragment preserves the chlorine atom, displaying the characteristic 3:1 intensity ratio at m/z 49 and 51 (

      
      ).
      
Visualization of Fragmentation Pathways

The following diagram illustrates the hierarchical fragmentation of HCFC-244ca.

HCFC244ca_Fragmentation M Molecular Ion (M+) [C3H3F4Cl]+ m/z 150/152 Frag1 [M - Cl]+ [C3H3F4]+ m/z 115 M->Frag1 - Cl• (Loss of Chlorine) Frag2 [CHF2]+ m/z 51 M->Frag2 C1-C2 Scission (- C2H2ClF2•) Frag3 [CH2Cl]+ m/z 49 (100%), 51 (32%) M->Frag3 C2-C3 Scission (- C2HF4•) Frag4 [C2HF4]+ m/z 101 M->Frag4 C2-C3 Scission Charge Retention on Fluorinated Chain Frag5 [CF2]+ m/z 50 Frag1->Frag5 - C2H3F2•

Figure 1: Mechanistic fragmentation pathway of HCFC-244ca under 70 eV Electron Ionization.

Experimental Protocol: GC-MS Impurity Profiling

To ensure reproducibility in detecting HCFC-244ca, particularly when distinguishing it from isomers like HCFC-244bb, the following protocol utilizes a non-polar stationary phase which provides boiling-point based separation suitable for haloalkanes.

Instrumentation & Conditions
ParameterSettingRationale
Inlet Split/Splitless (Split 10:1)Prevents saturation; HCFCs have high response factors.
Column DB-1 or DB-624 (60m x 0.25mm x 1.4µm)Thick film required to retain volatile C3 compounds.[1]
Carrier Gas Helium @ 1.0 mL/minStandard constant flow for consistent retention times.
Oven Program 35°C (hold 5 min)

10°C/min

200°C
Low initial temp is critical for resolving isomers.
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.
Scan Range m/z 35 - 200Captures low mass fragments (

) and molecular ion.[1]
Diagnostic Ion Table

When analyzing unknown peaks, use this table to confirm HCFC-244ca identity.

m/z (Nominal)Ion IdentityRelative Abundance (Est.)Diagnostic Note
51

/

High Overlap of fluorinated fragment and Cl isotope.
49

High Characteristic of terminal

group.[1]
101

MediumSpecific to tetrafluoro-ethyl chain (

).[1]
115

LowLoss of Chlorine (

).[1]
69

Very Low / Absent Crucial Differentiator: Absence distinguishes it from HCFC-244bb.[1]

Isomeric Differentiation: 244ca vs. 244bb[1]

A common analytical challenge is distinguishing HCFC-244ca from its isomer HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane) .[1] While they share the same molecular weight (150.5), their fragmentation fingerprints are distinct due to the location of the chlorine and fluorine atoms.

Structural Logic[4][5]
  • HCFC-244ca:

    
     (Terminal Cl, No 
    
    
    
    group)[1]
  • HCFC-244bb:

    
     (Internal Cl, Contains 
    
    
    
    group)[1]
Comparative Analysis
FeatureHCFC-244ca (Target)HCFC-244bb (Isomer)
Base Peak m/z 51 (

) or 49 (

)
m/z 69 (

)
m/z 69 Presence Negligible (No

moiety)
Dominant (Characteristic of

)
m/z 49 Presence Strong (

)
Weak/Absent (Cl is on secondary carbon)
m/z 135 (M-15) AbsentPossible (Loss of

)

Analyst Note: If your spectrum shows a dominant peak at m/z 69, you are likely observing HCFC-244bb, not 244ca.[1] The presence of m/z 49 and 51 without significant m/z 69 confirms the 244ca structure.

References

  • U.S. National Library of Medicine. (n.d.). HCFC-244ca Structure and Substance Data. PubChem.[5][6] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Ozone Depleting Substances: HCFC Class II Control Measures. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Impurities in Pharmaceuticals Using GC-MS. Application News. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermophysical Properties of 3-Chloro-1,1,2,2-tetrafluoropropane (R-244bb)

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating Data Scarcity for R-244bb

Chemical Identity and Fundamental Properties of R-244bb

3-Chloro-1,1,2,2-tetrafluoropropane is a propane derivative containing chlorine and fluorine. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 3-chloro-1,1,2,2-tetrafluoropropane[PubChem][1]
Synonyms R-244bb, HCFC-244ca, 1-Chloro-2,2,3,3-tetrafluoropropane[PubChem][1]
CAS Number 679-85-6[GSRS][2]
Molecular Formula C₃H₃ClF₄[PubChem][1]
Molecular Weight 150.50 g/mol [GSRS][2]
Structure 2D structure of 3-Chloro-1,1,2,2-tetrafluoropropane

Vapor Pressure: The Defining Property of a Refrigerant

The vapor pressure of a refrigerant is a critical parameter that dictates its operating temperature and pressure ranges within a refrigeration cycle. It is the pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases (liquid or solid) at a given temperature in a closed system.

Experimental Determination of Vapor Pressure

A common and accurate method for measuring the vapor pressure of refrigerants is the constant-volume apparatus . The underlying principle is to measure the pressure of a known mass of the substance in a container of known volume as a function of temperature.

Protocol for Vapor Pressure Measurement using a Constant-Volume Apparatus:

  • Sample Preparation: A high-purity sample of the refrigerant is obtained. The sample is degassed to remove any dissolved air or other non-condensable gases, which could affect the pressure reading.

  • Apparatus Setup: The core of the apparatus is a rigid, thermostatically controlled cell of a precisely known volume. The cell is connected to a high-precision pressure transducer and a temperature probe. The entire setup is placed in a temperature-controlled bath.

  • Sample Loading: A known mass of the refrigerant is introduced into the evacuated cell. The amount is chosen such that both liquid and vapor phases can coexist over the desired temperature range.

  • Data Acquisition: The temperature of the bath is systematically varied, and at each stable temperature point, the corresponding pressure inside the cell is recorded. This process is repeated for a range of temperatures.[3]

  • Data Analysis: The recorded pressure values are plotted against temperature to generate the vapor pressure curve. These data are often fitted to a semi-empirical equation, such as the Antoine or Wagner equation, to allow for interpolation and extrapolation.[3]

Vapor_Pressure_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis degas Degas High-Purity R-244bb Sample load Load Known Mass into Constant-Volume Cell degas->load thermo Vary Temperature in Controlled Bath load->thermo measure Record Pressure at Each Temperature Point thermo->measure measure->thermo Repeat for Temp Range plot Plot Pressure vs. Temperature measure->plot fit Fit Data to Vapor Pressure Equation plot->fit

Caption: Workflow for vapor pressure measurement.

Illustrative Vapor Pressure Data (R-245fa):

Temperature (K)Vapor Pressure (kPa)
26535
28070
300150
320290
340520
367610
Data for R-245fa from a constant-volume apparatus experiment.[3]

Density: A Key Parameter for System Design and Performance

Density, the mass per unit volume, is a fundamental thermophysical property required for sizing equipment, calculating refrigerant charge, and determining heat transfer characteristics. Both liquid and vapor phase densities are crucial for modeling and designing refrigeration systems.

Experimental Determination of Density

A vibrating tube densitometer is a highly accurate instrument used to measure the density of liquids and gases. The principle of operation is based on measuring the change in the resonant frequency of a vibrating U-shaped tube when it is filled with the sample fluid.

Protocol for Density Measurement using a Vibrating Tube Densitometer:

  • Calibration: The instrument is calibrated using fluids of known density, such as dry air and distilled water, at various temperatures and pressures.

  • Sample Injection: The degassed R-244bb sample is carefully injected into the vibrating tube, ensuring no bubbles are present in the liquid phase measurements.

  • Temperature and Pressure Control: The temperature of the vibrating tube is precisely controlled using a Peltier system or a thermostatic bath. The pressure of the sample is controlled using a back-pressure regulator.

  • Frequency Measurement: At each desired temperature and pressure, the resonant frequency of the vibrating tube containing the sample is measured.

  • Density Calculation: The density of the sample is calculated from the measured resonant frequency using the calibration constants.[4]

Density_Measurement_Workflow cluster_setup Setup cluster_measurement Measurement cluster_output Output calibrate Calibrate Densitometer with Reference Fluids inject Inject Degassed R-244bb Sample calibrate->inject set_tp Set Temperature and Pressure inject->set_tp measure_freq Measure Resonant Frequency set_tp->measure_freq measure_freq->set_tp Repeat for T/P Range calculate Calculate Density from Frequency measure_freq->calculate

Caption: Workflow for density measurement.

Illustrative Liquid Density Data (R-245fa):

Temperature (K)Liquid Density ( kg/m ³)
273.151365.8
293.151310.5
313.151251.9
333.151188.9
353.151119.5
Data for R-245fa. It is important to note that as temperature increases, liquid density generally decreases for refrigerants.[5]

Viscosity: Influencing Fluid Flow and Pressure Drop

Viscosity is a measure of a fluid's resistance to flow. In refrigeration systems, viscosity affects the pressure drop in pipelines and the performance of compressors and expansion devices. Lower viscosity is generally desirable to minimize frictional losses.

Experimental Determination of Viscosity

The tandem capillary tube method is a reliable technique for measuring the viscosity of both liquid and vapor phases of refrigerants over a range of temperatures and pressures. This method involves measuring the pressure drop of the fluid as it flows through two capillary tubes in series.

Protocol for Viscosity Measurement using Tandem Capillary Tubes:

  • System Assembly: Two capillary tubes with different lengths or diameters are connected in series within a temperature-controlled environment. High-precision differential pressure transducers are installed across each capillary.

  • Fluid Circulation: The R-244bb sample is circulated through the capillary tubes at a constant flow rate, which is measured by a mass flow meter.

  • Temperature and Pressure Control: The temperature of the system is maintained using a thermostatic bath. The overall system pressure is controlled by a back-pressure regulator.

  • Pressure Drop Measurement: At steady-state conditions, the pressure drop across each capillary tube is recorded.

  • Viscosity Calculation: The viscosity of the fluid is calculated using the Hagen-Poiseuille equation, which relates the pressure drop, flow rate, and the geometry of the capillary tubes. The use of two capillaries allows for the elimination of end effects and provides more accurate results.[6]

Viscosity_Measurement_Workflow cluster_system System Setup cluster_exp Experiment cluster_analysis Analysis assemble Assemble Tandem Capillary System circulate Circulate R-244bb at Constant Flow Rate assemble->circulate control Control Temperature and Pressure circulate->control measure_dp Measure Pressure Drop across Capillaries control->measure_dp measure_dp->control Repeat for T/P/Flow Range calculate_visc Calculate Viscosity using Hagen-Poiseuille Equation measure_dp->calculate_visc

Caption: Workflow for viscosity measurement.

Illustrative Liquid Viscosity Data (R-245fa):

Temperature (K)Liquid Viscosity (mPa·s)
273.150.44
293.150.33
313.150.25
333.150.20
Illustrative data for a fluorinated propane. Viscosity of liquids typically decreases with increasing temperature.

Thermal Conductivity: Governing Heat Transfer Efficiency

Thermal conductivity is a measure of a material's ability to conduct heat. For a refrigerant, high thermal conductivity is desirable as it enhances the heat transfer efficiency in the evaporator and condenser.

Experimental Determination of Thermal Conductivity

The transient hot-wire technique is a widely used and accurate method for measuring the thermal conductivity of fluids. It involves monitoring the temperature rise of a thin, electrically heated wire submerged in the fluid.

Protocol for Thermal Conductivity Measurement using the Transient Hot-Wire Technique:

  • Cell Assembly: A thin platinum wire is suspended in the center of a measurement cell, which is filled with the R-244bb sample.

  • Electrical Circuit: The hot wire is part of a Wheatstone bridge circuit, which allows for precise measurement of its resistance.

  • Heating and Measurement: A step-voltage is applied to the bridge, causing the wire to heat up. The change in the wire's resistance over a short period (typically a few seconds) is recorded.

  • Temperature Rise Calculation: The temperature rise of the wire is calculated from its resistance change.

  • Thermal Conductivity Determination: The thermal conductivity of the fluid is determined from the slope of a plot of the temperature rise versus the logarithm of time. The theory behind this method relates the rate of temperature rise to the thermal conductivity of the surrounding fluid.[7]

Thermal_Conductivity_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis fill_cell Fill Measurement Cell with R-244bb apply_voltage Apply Step-Voltage to Hot Wire fill_cell->apply_voltage record_resistance Record Wire Resistance vs. Time apply_voltage->record_resistance calculate_temp_rise Calculate Temperature Rise record_resistance->calculate_temp_rise plot_data Plot ΔT vs. ln(time) calculate_temp_rise->plot_data determine_k Determine Thermal Conductivity from Slope plot_data->determine_k

Caption: Workflow for thermal conductivity measurement.

Illustrative Liquid Thermal Conductivity Data (R-245fa):

Temperature (K)Liquid Thermal Conductivity (W/m·K)
273.150.091
293.150.083
313.150.076
333.150.069
Data for R-245fa. The thermal conductivity of liquid refrigerants generally decreases with increasing temperature.[7]

Heat Capacity: Quantifying Energy Storage

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. The isobaric heat capacity (at constant pressure) is particularly important for calculating the enthalpy changes in refrigeration cycle components.

Experimental Determination of Heat Capacity

A flow calorimeter is commonly used to measure the isobaric heat capacity of fluids. This technique involves measuring the temperature increase of a fluid stream as it passes through a heated tube.

Protocol for Heat Capacity Measurement using a Flow Calorimeter:

  • System Setup: The apparatus consists of a pump to circulate the fluid, a mass flow meter, a heated tube (calorimeter), and temperature sensors at the inlet and outlet of the calorimeter. The entire system is well-insulated to minimize heat loss.

  • Fluid Flow: The R-244bb sample is pumped through the system at a constant and precisely measured mass flow rate.

  • Heating: A known and constant electrical power is supplied to the heater in the calorimeter.

  • Temperature Measurement: The inlet and outlet temperatures of the fluid are measured at steady-state conditions.

  • Heat Capacity Calculation: The isobaric heat capacity is calculated from the electrical power input, the mass flow rate, and the measured temperature difference between the outlet and inlet.

Heat_Capacity_Workflow cluster_flow Flow System cluster_measurement Measurement cluster_calculation Calculation pump Pump R-244bb at Constant Flow Rate heat Apply Known Power to Calorimeter pump->heat measure_temp Measure Inlet and Outlet Temperatures heat->measure_temp calculate_cp Calculate Isobaric Heat Capacity measure_temp->calculate_cp

Caption: Workflow for heat capacity measurement.

Illustrative Liquid Heat Capacity Data (R-245fa):

Temperature (K)Liquid Isobaric Heat Capacity (kJ/kg·K)
273.151.28
293.151.34
313.151.41
333.151.50
Illustrative data for a fluorinated propane. The liquid heat capacity of refrigerants often increases with temperature.

Applications and Environmental Considerations

As an HCFC, R-244bb belongs to a class of refrigerants that were developed as alternatives to chlorofluorocarbons (CFCs). HCFCs have a lower ozone depletion potential (ODP) than CFCs but still contribute to ozone layer depletion. Consequently, their use is being phased out under the Montreal Protocol.

Potential applications for HCFCs like R-244bb have included:

  • Refrigeration and Air Conditioning: Used in various types of cooling systems.[8]

  • Foam Blowing Agents: Used in the production of insulating foams.[8]

It is important for researchers and professionals to be aware of the regulatory status of HCFCs and to consider environmentally benign alternatives, such as hydrofluoroolefins (HFOs) and natural refrigerants, for new applications.

Safety and Handling

Working with R-244bb requires adherence to safety protocols for handling pressurized and potentially hazardous chemicals.

  • Inhalation: High concentrations of vapor can displace oxygen and cause asphyxiation. Inhalation may also lead to central nervous system effects.[9]

  • Skin and Eye Contact: Direct contact with the liquid can cause frostbite. The substance may also cause skin and eye irritation.[10]

  • Flammability: While many HCFCs are non-flammable, it is crucial to consult the specific safety data sheet (SDS) for R-244bb.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and respiratory protection as needed. Cylinders should be secured and protected from physical damage.[11]

Conclusion

References

  • Wikipedia. (n.d.). Trichloroethylene. Retrieved February 2, 2026, from [Link].

  • Zyhowski, G. J., Spatz, M. W., & Motta, S. Y. (n.d.). An Overview Of The Properties And Applications of HFC-245fa. Purdue e-Pubs. Retrieved February 2, 2026, from [Link].

  • PubChem. (n.d.). 3-Chloro-1,1,2,2-tetrafluoropropane. Retrieved February 2, 2026, from [Link].

  • Global Substance Registration System. (n.d.). 3-CHLORO-1,1,2,2-TETRAFLUOROPROPANE. Retrieved February 2, 2026, from [Link].

  • PubChem. (n.d.). 1-Chloro-1,1,2,2-tetrafluoroethane. Retrieved February 2, 2026, from [Link].

  • U.S. Environmental Protection Agency. (n.d.). Acceptable Refrigerants and their Impacts. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (2025). Measurements of Density, Viscosity, and Vapor Pressure for 1,1,1-Trifluoro-2,3-dichloropropane. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (2016). Measurements of the Thermal Conductivity of 1,1,1,3,3-Pentafluoropropane (R245fa) and Correlations for the Viscosity and Thermal Conductivity Surfaces. Retrieved February 2, 2026, from [Link].

  • National Institute of Standards and Technology. (n.d.). Viscosity of refrigerants and other working fluids from residual entropy scaling. Retrieved February 2, 2026, from [Link].

  • Meier Supply. (n.d.). Thermodynamic Properties of HCFC-124. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (2018). MEASUREMENT OF VISCOSITY OF LOW GWP REFRIGERANT R-1224yd(Z) BY TANDEM CAPILLARY TUBES METHOD. Retrieved February 2, 2026, from [Link].

  • NASA Technical Reports Server. (n.d.). Thermal Conductivity Database of Various Structural Carbon-Carbon Composite Materials. Retrieved February 2, 2026, from [Link].

  • National Institutes of Health. (2024). Insights into the prediction of the liquid density of refrigerant systems by artificial intelligent approaches. Retrieved February 2, 2026, from [Link].

  • ScienceDirect. (2024). Dynamic viscosity of low GWP refrigerants in the liquid phase: An empirical equation and an artificial neural network. Retrieved February 2, 2026, from [Link].

  • Vitalis. (n.d.). Why R744 (CO2) Is the Environmentally Responsible Refrigerant Choice. Retrieved February 2, 2026, from [Link].

  • IRIS. (2023). Thermodynamic properties of cis -1-chloro-2,3,3,3-tetrafluoro-1-propene [R-1224yd(Z)]: Experimental measurements of the density. Retrieved February 2, 2026, from [Link].

  • ScienceDirect. (2022). Thermal conductivity of low-density micro-and nanocellular poly(methyl-methacrylate) (PMMA). Retrieved February 2, 2026, from [Link].

  • ResearchGate. (2025). Density Data for the Refrigerant Ethyl Fluoride (HFC-161) over a Temperature Range from (230 to 344) K. Retrieved February 2, 2026, from [Link].

  • Cheméo. (n.d.). Chemical Properties of Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro- (CAS 76-14-2). Retrieved February 2, 2026, from [Link].

  • International Institute of Refrigeration. (2022). Thermophysical properties of HFC refrigerants. Retrieved February 2, 2026, from [Link].

  • Thermtest Inc. (n.d.). Materials Database - Thermal Properties. Retrieved February 2, 2026, from [Link].

  • Bellevue College. (n.d.). Experiment 6: Vapor Pressure of Liquids. Retrieved February 2, 2026, from [Link].

  • Purdue e-Pubs. (2016). Density of the Refrigerant Fluids of R365mfc and R152a: Measurement and Prediction. Retrieved February 2, 2026, from [Link].

  • Advances in Engineering. (n.d.). Thermophysical properties evaluation for next-generation refrigerants with low global warming impact. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (2021). Experimental study on thermal contact resistance of carbon fiber reinforced silicon carbide composite with 3D needled preform (3. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (2025). Measurement and Prediction Evaluation of Viscosity of Low GWP Mixtures R454B and R454C. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (2025). Vapor Pressure and Gas Phase P−V−T Data for 1,1,1,3,3-Pentafluoropropane (R-245fa). Retrieved February 2, 2026, from [Link].

  • ResearchGate. (2017). Refrigeration oils for low GWP refrigerants in various applications. Retrieved February 2, 2026, from [Link].

  • Cheméo. (n.d.). Chemical Properties of 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- (CAS 79-47-0). Retrieved February 2, 2026, from [Link].

  • Airgas. (2018). SAFETY DATA SHEET. Retrieved February 2, 2026, from [Link].

  • Scribd. (n.d.). Thermodynamic Properties of HCFC-123. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (2025). Experimental Measurement of Vapor Pressures and Densities of Pure Hexafluoropropylene. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (2018). Density of the Refrigerant Fluids of R365mfc and R152a: Measurement and Prediction. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (n.d.). Viscosity measurements of R245fa. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (2023). Gas phase isochores and vapor pressures of pure refrigerants: difluromethane (R32), pentafluoethane (R125), 1,1,1,2-tetrafluoroethane (R134a), and 1,1,1,2,3,3,3,-heptafluoropropane (R227ea). Retrieved February 2, 2026, from [Link].

  • National Institutes of Health. (n.d.). Liquid-Phase Speed of Sound and Vapor-Phase Density of Difluoromethane. Retrieved February 2, 2026, from [Link].

Sources

Environmental Fate of 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the environmental fate, physicochemical properties, and degradation kinetics of 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) . This analysis synthesizes data from atmospheric assessments (NOAA/WMO) and chemical kinetic principles to provide a reference for researchers in fluorochemical development and environmental impact assessment.

Technical Reference Guide | CAS: 679-85-6

Executive Summary

HCFC-244ca is a hydrochlorofluorocarbon intermediate primarily encountered in the synthesis of next-generation hydrofluoroolefin (HFO) refrigerants, such as HFO-1234yf. Unlike legacy CFCs, HCFC-244ca contains hydrogen bonds susceptible to hydroxyl (OH) radical attack in the troposphere, significantly limiting its atmospheric lifetime and Ozone Depletion Potential (ODP).

  • Primary Fate: Tropospheric oxidation via OH radicals.

  • Atmospheric Lifetime: 6.39 years (Global).[1][2]

  • Global Warming Potential (GWP): 100.9 (100-year horizon).

  • Ozone Depletion Potential (ODP): 0.018.[1]

Physicochemical Profile

Understanding the physical properties of HCFC-244ca is prerequisite to predicting its partitioning behavior in the environment.

PropertyValueConfidence/Source
Chemical Formula

Definitive
Molecular Structure

Definitive
Molecular Weight 150.5 g/mol Calculated
Physical State Volatile LiquidObserved
Boiling Point Est. 45–55°C*Estimated (SAR)
Vapor Pressure High (>100 mmHg @ 25°C)Inferred from structure
Water Solubility Low (< 1 g/L)Predicted (Lipophilic)
Henry's Law Constant HighVolatilization dominant

*Note: Literature values vary significantly due to isomer confusion. The alcohol derivative (2,2,3,3-tetrafluoropropanol) boils at ~78°C; the HCFC-244bb isomer boils at ~15°C. The primary chloride structure of 244ca suggests a boiling point intermediate to these but significantly higher than 244bb.

Atmospheric Fate & Degradation

The atmosphere is the primary sink for HCFC-244ca. Its degradation is driven by gas-phase reaction with photochemically generated hydroxyl radicals (


).
Hydroxyl Radical Kinetics

The rate-determining step in the removal of HCFC-244ca is the abstraction of a hydrogen atom by an OH radical. HCFC-244ca has two distinct sites for H-abstraction:

  • 
     group:  Two abstractable hydrogens (Site A).
    
  • 
     group:  One abstractable hydrogen (Site B).
    


The abstraction at the chloromethyl group (


) is kinetically favored due to the lower bond dissociation energy compared to the fluorinated carbon.
Degradation Pathway Visualization

The following diagram illustrates the stepwise oxidation of HCFC-244ca, leading to the formation of carbonyl species and acid halides, which are eventually rained out.

AtmosphericDegradation HCFC HCFC-244ca (ClCH2-CF2-CHF2) Radical Alkyl Radical (•CHCl-CF2-CHF2) HCFC->Radical + •OH (-H2O) OH •OH Radical OH->HCFC Peroxy Peroxy Radical (RO2•) Radical->Peroxy + O2 Alkoxy Alkoxy Radical (RO•) Peroxy->Alkoxy + NO (-NO2) Product1 Carbonyl Halides (HCOF, COF2) Alkoxy->Product1 Decomposition /Oxidation Product2 Acid Deposition (HF, HCl, TFA) Product1->Product2 Hydrolysis (Rainout)

Figure 1: Atmospheric oxidation pathway of HCFC-244ca initiated by hydroxyl radicals.

Environmental Metrics

Data derived from NOAA and WMO assessments confirm the following environmental impact metrics:

  • Lifetime (

    
    ):  6.39 years.[1][3] This relatively short lifetime (compared to CFC-12's 100 years) prevents significant accumulation in the stratosphere.
    
  • ODP: 0.018.[1] While it contains chlorine, the tropospheric removal is efficient enough that only a small fraction reaches the ozone layer.

  • GWP (100-yr): 100.9. This is considered "Low-to-Moderate" compared to HFC-134a (GWP ~1430) or CFC-12 (GWP ~10,900).

Experimental Protocols

To validate kinetic data or biodegradation potential, the following standardized protocols are recommended.

Relative Rate Method (OH Kinetics)

Purpose: To determine the reaction rate constant (


) of HCFC-244ca relative to a reference compound with a known rate.

Workflow:

  • Chamber Preparation: Use a Teflon FEP gas bag (approx. 100-200 L) or a glass smog chamber equipped with UV lamps (300-400 nm).

  • Reactants:

    • Test Compound: HCFC-244ca (approx. 5-10 ppmV).

    • Reference Compound: Methyl chloroform or similar alkane (e.g., ethane) with

      
       similar to expected target.
      
    • OH Precursor: Ozone (

      
      ) + water vapor, or methyl nitrite (
      
      
      
      ) + NO.
  • Irradiation: Expose the mixture to UV light to generate OH radicals.

  • Sampling: Withdraw gas samples at time intervals (

    
     min).
    
  • Analysis: Quantify concentrations using GC-FID or FTIR.

  • Calculation: Plot

    
     vs 
    
    
    
    . The slope of the line equals
    
    
    .

RelativeRateMethod Start Prepare Smog Chamber (Teflon/Glass) Inject Inject Reactants: HCFC-244ca + Reference + OH Source Start->Inject Equilibrate Dark Equilibration (30 mins) Inject->Equilibrate Sample0 Take T=0 Sample (GC/FTIR) Equilibrate->Sample0 UV UV Irradiation (Initiate Reaction) Sample0->UV SampleT Take T=x Samples (Monitor Decay) UV->SampleT SampleT->UV Repeat Cycle Plot Plot ln(C0/Ct) Calculate Slope SampleT->Plot

Figure 2: Experimental workflow for determining atmospheric oxidation kinetics.

Biodegradability Assessment (OECD 301D)

While HCFCs are generally recalcitrant, regulatory dossiers often require confirmation.

  • Method: Closed Bottle Test.

  • Inoculum: Secondary effluent from a wastewater treatment plant.

  • Test Duration: 28 days.

  • Endpoint: Dissolved Oxygen (DO) consumption.

  • Expectation: HCFC-244ca is expected to show <10% degradation, classifying it as not readily biodegradable .

References

  • NOAA Chemical Sciences Laboratory. (2018). Appendix A: Summary of Abundances, Lifetimes, ODPs, REs, GWPs, and GTPs. World Meteorological Organization (WMO) Scientific Assessment of Ozone Depletion.

  • Intergovernmental Panel on Climate Change (IPCC). (2013).[2][4] Climate Change 2013: The Physical Science Basis. Chapter 8: Anthropogenic and Natural Radiative Forcing.

  • PubChem. (2024). Compound Summary: 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca).[5][6] National Library of Medicine.

  • Atkinson, R. (1986). Kinetics and mechanisms of the gas-phase reactions of the hydroxyl radical with organic compounds under atmospheric conditions. Chemical Reviews.

Sources

Technical Assessment: Ozone Depletion Potential of HCFC-244ca

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the Ozone Depletion Potential (ODP) of HCFC-244ca.

Chemical Identity: 1-chloro-2,2,3,3-tetrafluoropropane (


)
Regulatory Status:  Montreal Protocol Annex C, Group I (Class II ODS)

Executive Summary

HCFC-244ca is a hydrochlorofluorocarbon (HCFC) isomer primarily investigated as an intermediate in the synthesis of hydrofluoroolefins (HFOs) and as a niche solvent.[1] While it possesses a chlorine atom capable of catalytic ozone destruction, its Ozone Depletion Potential (ODP) is significantly mitigated by its susceptibility to tropospheric degradation.[1]

Core Findings:

  • ODP Value: Estimated at ~0.01 – 0.02 (Semi-empirical). The Montreal Protocol assigns the HCFC-244 isomer group a range of 0.009 – 0.14 .[1]

  • Atmospheric Lifetime: 6.39 years (Total), driven primarily by reaction with hydroxyl radicals (OH) in the troposphere.[1]

  • Regulatory Impact: As a Class II Ozone Depleting Substance (ODS), it is subject to the accelerated phase-out schedules of the Montreal Protocol (Kigali Amendment context for HFC transition).[1]

Chemical Identity & Structural Properties

Understanding the ODP of HCFC-244ca requires a precise analysis of its molecular structure, which dictates its atmospheric stability and chlorine release mechanism.

PropertySpecification
Chemical Name 1-chloro-2,2,3,3-tetrafluoropropane
Common Designation HCFC-244ca
CAS Number 679-85-6
Molecular Formula

Molecular Structure

Molecular Weight 150.5 g/mol
Structural Implications for ODP

The molecule features a hydro-fluoro-carbon backbone with a single chlorine atom on the terminal carbon (


).
  • C-H Bonds (

    
     and 
    
    
    
    ):
    The presence of hydrogen atoms (
    
    
    and
    
    
    ) makes the molecule vulnerable to hydrogen abstraction by OH radicals in the lower atmosphere (troposphere).[1]
  • C-Cl Bond: The chlorine atom is the ozone-depleting moiety.[1] However, it can only deplete ozone if the molecule survives transport to the stratosphere.[1]

Atmospheric Fate & Degradation Mechanism

The ODP of a substance is a function of its atmospheric lifetime and its chlorine loading potential.[1] For HCFC-244ca, the primary sink is the troposphere, which acts as a "filter," preventing the majority of emissions from reaching the ozone layer.

Tropospheric Sink (The OH Filter)

Upon emission, HCFC-244ca diffuses into the troposphere.[1] The dominant loss mechanism is the reaction with the hydroxyl radical (


).[1]

Reaction Pathway:


[1]

The rate constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) determines the lifetime.[1] Research indicates an atmospheric lifetime (

) of approximately 6.39 years [1].[1] This is significantly shorter than CFC-11 (45 years), meaning most HCFC-244ca is oxidized before it can cross the tropopause.
Stratospheric Chlorine Release

The fraction of HCFC-244ca that survives tropospheric oxidation and enters the stratosphere undergoes photolysis or reaction with excited oxygen species, releasing atomic chlorine:



This released


 enters the catalytic ozone destruction cycle:
  • 
    [1]
    
  • 
    [1]
    
    • Net:

      
      
      
Degradation Workflow Diagram

The following diagram illustrates the bifurcation of HCFC-244ca fate between tropospheric removal (safe) and stratospheric transport (ozone depleting).[1]

HCFC_Fate Emission HCFC-244ca Emission (Surface) Troposphere Troposphere (Lower Atmosphere) Emission->Troposphere OH_Reaction Reaction with OH Radical (Dominant Sink) Troposphere->OH_Reaction >95% Loss Stratosphere Stratosphere (Ozone Layer) Troposphere->Stratosphere Transport (<5%) Rainout Removal via Rainout (HCl / HF / Acids) OH_Reaction->Rainout Photolysis UV Photolysis Stratosphere->Photolysis Ozone_Loss Catalytic Ozone Depletion (Cl Release) Photolysis->Ozone_Loss Cl Radical

Figure 1: Atmospheric degradation pathway of HCFC-244ca. Green paths indicate removal without ozone damage; red paths indicate ozone depletion mechanisms.[1]

Ozone Depletion Potential (ODP) Determination

The ODP is a relative metric comparing the cumulative ozone impact of a substance to CFC-11 (defined as ODP = 1.0).[1][2][3]

Semi-Empirical Calculation

Given the lack of a single, universally fixed experimental ODP for this specific isomer in some simplified tables, it is calculated semi-empirically using the latest WMO/NOAA lifetime data.[1]

Formula:



Parameters:

  • 
     (Lifetime of 244ca) = 6.39 years [1][4]
    
  • 
     (Lifetime of CFC-11) = 45 years
    
  • 
     (Mass of CFC-11) = 137.4  g/mol 
    
  • 
     (Mass of 244ca) = 150.5  g/mol 
    
  • 
     = 1 chlorine atom
    
  • 
     = 3 chlorine atoms
    

Calculation:





[1]

Note: This theoretical maximum assumes stratospheric release efficiency similar to CFC-11.[1] However, due to rapid tropospheric degradation, the effective ODP is often lower, typically cited in the 0.01 – 0.02 range for similar HCFCs (e.g., HCFC-244ba is 0.017) [2].

Comparative ODP Analysis

The table below contextualizes HCFC-244ca against other common refrigerants.

SubstanceLifetime (Years)Chlorine AtomsODP (CFC-11 = 1.[1]0)Status
CFC-11 45.031.0Phased Out
HCFC-22 12.010.055Phasing Out
HCFC-141b 9.320.11Phasing Out
HCFC-244ca 6.4 1 ~0.01 - 0.04 *Controlled
HFC-134a 14.000.0Safe for Ozone

*The Montreal Protocol Annex C lists the Group I (HCFC-244 isomers) range as 0.009 – 0.14.

Regulatory & Future Outlook

Montreal Protocol Status

HCFC-244ca is listed under Annex C, Group I of the Montreal Protocol.[1]

  • Classification: Class II Ozone Depleting Substance.[1]

  • Phase-out: Production and consumption are strictly controlled.

    • Non-Article 5 Parties (Developed): Near-total phase-out required (with minor service tail exceptions).[1]

    • Article 5 Parties (Developing): Phase-out in progress, targeting completion by 2030 [3].[1]

Industrial Application

In drug development and chemical synthesis, HCFC-244ca often appears as:

  • Feedstock/Intermediate: Used in the production of HFO-1233yd or HFO-1234ze (low-GWP alternatives).[1] Note: Feedstock uses are generally exempt from ODP phase-out calculations if the substance is chemically transformed.

  • Impurity: A trace byproduct in the manufacturing of other fluorocarbons.[1]

References

  • NOAA Chemical Sciences Laboratory. (2018/2022).[1] Summary of Abundances, Lifetimes, ODPs, REs, GWPs, and GTPs (Table A-1). Scientific Assessment of Ozone Depletion.[1][2][3][4][5]

  • World Meteorological Organization (WMO). (2018).[1] Scientific Assessment of Ozone Depletion: 2018.[1] Global Ozone Research and Monitoring Project – Report No.[1] 58.

  • UNEP Ozone Secretariat. Montreal Protocol on Substances that Deplete the Ozone Layer - Annex C, Group I.[1]

  • PubChem. Compound Summary: 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca). National Library of Medicine.[1]

Sources

An In-depth Technical Guide to HCFC-244ca: Discovery, History, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrochlorofluorocarbon (HCFC) designated as HCFC-244ca, chemically identified as 3-chloro-1,1,2,2-tetrafluoropropane. As the chemical industry has evolved in response to environmental regulations, understanding the landscape of transitional compounds like HCFC-244ca is critical. This document delves into the historical context of its development as a second-generation refrigerant and foam-blowing agent, its physicochemical properties, and a plausible synthesis pathway. Furthermore, it examines the environmental impact and regulatory framework that governs its use, and the future outlook for alternatives. This guide is intended to serve as a valuable resource for professionals in research and development who require a deep understanding of fluorinated propanes.

Introduction: The Genesis of Hydrochlorofluorocarbons

The story of HCFC-244ca is intrinsically linked to the broader history of refrigeration and the environmental impact of its working fluids. The early 20th century saw the rise of chlorofluorocarbons (CFCs), such as R-12, which were lauded for their non-toxic and non-flammable properties, replacing earlier hazardous refrigerants like ammonia.[1][2] However, by the 1970s and 1980s, compelling scientific evidence revealed the devastating effect of CFCs on the stratospheric ozone layer.[3]

This discovery prompted a global call to action, culminating in the 1987 Montreal Protocol, an international treaty designed to phase out the production of ozone-depleting substances.[3] In the quest for replacements, the chemical industry developed hydrochlorofluorocarbons (HCFCs). These molecules, which contain hydrogen atoms, are less stable in the lower atmosphere than CFCs. This allows them to be broken down by hydroxyl radicals (OH), reducing the amount of chlorine that reaches the stratosphere.[4] HCFCs were thus adopted as transitional substitutes, offering a lower Ozone Depletion Potential (ODP) than their CFC predecessors.[5] HCFC-244ca emerged within this context of developing more environmentally benign, yet effective, fluorocarbons.

Identification and Physicochemical Properties of HCFC-244ca

HCFC-244ca is one of the isomers of chlorotetrafluoropropane. Its specific chemical identity and key properties are summarized below.

PropertyValueSource
Chemical Name 3-chloro-1,1,2,2-tetrafluoropropane[6]
Synonyms HCFC-244ca, R-244ca[6]
CAS Number 679-85-6[6]
Molecular Formula C3H3ClF4[7]
Molecular Weight 150.5 g/mol [7]
Boiling Point Not readily available
Atmospheric Lifetime 6.39 years[8]
Ozone Depletion Potential (ODP) 0.018[8]

Discovery and History of C3 HCFCs

While specific details on the first synthesis and commercialization of HCFC-244ca are not widely documented in historical records, its development can be understood as part of the broader research into C3 (propane-based) HCFCs. As the phase-out of CFCs and, subsequently, certain high-ODP HCFCs (like R-22) progressed, researchers explored a wider range of fluorinated compounds to meet specific application requirements.

The development of C3 HCFCs represented a move towards molecules with more nuanced properties compared to the more common C1 (methane-based) and C2 (ethane-based) refrigerants. These larger molecules could offer different boiling points, solubility characteristics, and performance metrics in refrigeration and foam-blowing applications. The focus of this research was to balance performance with reduced environmental impact, specifically a lower ODP and a manageable Global Warming Potential (GWP).

The following diagram illustrates the evolutionary path of refrigerants, situating HCFCs as a critical transitional class of compounds.

Refrigerant_Evolution CFCs CFCs (e.g., R-12) High ODP HCFCs HCFCs (e.g., HCFC-244ca) Low ODP CFCs->HCFCs Montreal Protocol (1987) Phase-out of CFCs HFCs HFCs (e.g., R-134a) Zero ODP, High GWP HCFCs->HFCs Search for Zero ODP Alternatives HFOs HFOs & Natural Refrigerants Zero ODP, Low GWP HFCs->HFOs Kigali Amendment (2016) Phase-down of HFCs

Caption: Evolution of Refrigerant Technologies.

Synthesis of HCFC-244ca: A Theoretical Pathway

A specific, detailed industrial synthesis protocol for HCFC-244ca is not publicly available. However, a plausible and representative synthetic route can be proposed based on established principles of organofluorine chemistry. A common method for the synthesis of hydrofluorocarbons and hydrochlorofluorocarbons is the hydrofluorination of a suitable chlorinated alkene precursor.

Proposed Experimental Protocol:

A likely industrial synthesis would involve a two-step process starting from a chlorinated propene, such as 1,1,2,3-tetrachloropropene.

Step 1: Hydrofluorination to form an intermediate

  • Reactants: 1,1,2,3-tetrachloropropene (C3H2Cl4) and anhydrous hydrogen fluoride (HF).

  • Catalyst: A fluorination catalyst, such as a chromium-based or antimony-based catalyst.

  • Reaction Conditions: The reaction is typically carried out in the gas phase at elevated temperatures. The tetrachloropropene and a stoichiometric excess of HF are passed through a packed bed reactor containing the catalyst.

  • Mechanism: The reaction proceeds via the addition of HF across the double bond and substitution of some chlorine atoms with fluorine. The primary product of this initial step would be a mixture of chlorofluoropropanes.

  • Purification: The product stream is cooled, and the desired intermediate, likely a dichlorotrifluoropropane, is separated from unreacted starting materials, HF, and byproducts through distillation.

Step 2: Further fluorination to yield HCFC-244ca

  • Reactant: The purified chlorofluoropropane intermediate from Step 1.

  • Reagent: Anhydrous hydrogen fluoride (HF).

  • Catalyst: A more potent fluorination catalyst, such as antimony pentachloride (SbCl5), may be used for this step, potentially in a liquid-phase reaction.

  • Reaction Conditions: The reaction conditions (temperature and pressure) are carefully controlled to achieve the desired degree of fluorine substitution.

  • Mechanism: This step involves the substitution of a remaining chlorine atom with a fluorine atom to yield 3-chloro-1,1,2,2-tetrafluoropropane.

  • Final Purification: The final product, HCFC-244ca, is separated from the reaction mixture by distillation. Any remaining HF and catalyst are recycled.

The following diagram outlines this proposed synthesis workflow.

Synthesis_Workflow Start 1,1,2,3-Tetrachloropropene Reactor1 Step 1: Hydrofluorination Start->Reactor1 HF1 Anhydrous HF HF1->Reactor1 Catalyst1 Gas-Phase Fluorination Catalyst Catalyst1->Reactor1 Distillation1 Purification Reactor1->Distillation1 Intermediate Dichlorotrifluoropropane Intermediate Reactor2 Step 2: Fluorine Exchange Intermediate->Reactor2 Distillation1->Intermediate HF2 Anhydrous HF HF2->Reactor2 Catalyst2 Liquid-Phase Fluorination Catalyst Catalyst2->Reactor2 Distillation2 Final Purification Reactor2->Distillation2 Product HCFC-244ca (3-chloro-1,1,2,2-tetrafluoropropane) Distillation2->Product

Caption: Proposed Synthesis of HCFC-244ca.

Applications and Performance

As an HCFC, HCFC-244ca would have been developed for applications where CFCs were previously used. While specific performance data for HCFC-244ca is not widely published, its potential applications can be inferred from its physicochemical properties and the general use of other HCFCs.

  • Refrigerant: With a molecular weight and likely boiling point in a range suitable for refrigeration cycles, HCFC-244ca could potentially be used in specialized refrigeration systems.[5][9]

  • Foam Blowing Agent: HCFCs have been extensively used in the production of rigid polyurethane and polystyrene foams for insulation.[9] The thermodynamic properties of HCFC-244ca would determine its suitability for creating the cellular structure of these foams.

  • Solvent: Some HCFCs have been employed as solvents for cleaning electronic components and degreasing metals.[9]

It is important to note that due to the global phase-out of HCFCs, the commercial application of HCFC-244ca, if ever significant, would be limited and largely historical.

Environmental Impact and Regulatory Status

The primary environmental concerns with HCFCs are their contribution to ozone depletion and global warming.

  • Ozone Depletion: HCFC-244ca has an Ozone Depletion Potential (ODP) of 0.018.[8] While significantly lower than that of CFCs (e.g., CFC-11 has an ODP of 1.0), it is not zero. This non-zero ODP is the primary reason for its regulation and eventual phase-out.

Regulatory Framework:

Under the Montreal Protocol and its amendments, HCFCs are classified as "Class II" ozone-depleting substances. Developed countries have largely completed the phase-out of HCFC production and consumption, with developing countries following a similar trajectory. In the United States, the Environmental Protection Agency (EPA) manages the phase-out of HCFCs under the Clean Air Act. This regulatory landscape effectively renders HCFC-244ca a transitional substance with a limited lifespan for any new applications.

Future Outlook and Alternatives

The future of refrigerants and foam-blowing agents lies in technologies with both zero ODP and low GWP. The industry has been transitioning from HCFCs to hydrofluorocarbons (HFCs), which have no ODP but often have high GWPs.[10] The Kigali Amendment to the Montreal Protocol, adopted in 2016, established a framework for the phase-down of HFCs.[3]

The current generation of alternatives includes:

  • Hydrofluoroolefins (HFOs): These are unsaturated organic compounds containing hydrogen, fluorine, and carbon. They have very short atmospheric lifetimes, resulting in very low GWPs.

  • Natural Refrigerants: This category includes substances like carbon dioxide (CO2), ammonia (NH3), and hydrocarbons (e.g., propane, isobutane). These substances have negligible GWPs but may have challenges related to flammability or toxicity that require careful engineering and safety considerations.

For the applications where HCFC-244ca might have been considered, these newer alternatives are the focus of current and future research and development.

References

Sources

Methodological & Application

3-Chloro-1,1,2,2-tetrafluoropropane as a refrigerant

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Assessment of 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca)

Executive Summary

3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) is a hydrochlorofluorocarbon utilized primarily as a chemical intermediate in the synthesis of next-generation hydrofluoroolefins (HFOs), specifically HFO-1234yf. However, its physicochemical profile—characterized by a relatively high normal boiling point (54.8°C ) and thermal stability—identifies it as a potential working fluid for high-temperature heat pumps (HTHP) and Organic Rankine Cycles (ORC) targeting low-grade waste heat recovery (80°C–150°C).

This guide provides a rigorous technical assessment of HCFC-244ca. It addresses the dichotomy of its application: as a regulated substance with Ozone Depletion Potential (ODP) requiring strict containment, and as a reference fluid for thermodynamic modeling of high-boiling refrigerants.

Physicochemical Profile

HCFC-244ca (C


H

ClF

) is an isomer of the HCFC-244 series. Its asymmetry and halogen content dictate its thermophysical behavior, making it significantly less volatile than common refrigerants like R-134a or R-245fa.

Table 1: Key Physicochemical Properties

PropertyValueNotes
Chemical Name 3-Chloro-1,1,2,2-tetrafluoropropane
ASHRAE Designation HCFC-244caProvisional/Research
CAS Number 679-85-6
Molecular Formula CHF

-CF

-CH

Cl
Asymmetric structure
Molecular Weight 150.5 g/mol High molar mass favors turbine efficiency in ORC
Boiling Point (

)
54.8°C (327.95 K)Suitable for high-condensing temp applications
Critical Temperature (

)
~200°C (Estimated)Requires experimental verification (See Protocol A)
ODP 0.018Regulated under Montreal Protocol
GWP (100-yr) Low-MediumLower than CFCs, higher than HFOs

Technical Insight: The boiling point of 54.8°C places HCFC-244ca in the "high-temperature" category, similar to R-1233zd(E) (


 = 19°C) but with even lower vapor pressure. This allows for cycle operation at elevated temperatures without exceeding standard pressure ratings of commercial compressors (e.g., 25 bar).

Thermodynamic Performance Analysis

High-Temperature Heat Pumps (HTHP)

In HTHP applications, the goal is to lift waste heat (e.g., at 60°C) to process steam temperatures (>120°C).

  • Volumetric Heating Capacity: Due to its high boiling point, HCFC-244ca exhibits low suction vapor density at standard conditions, which may require larger compressor displacements compared to R-245fa.

  • Pressure Ratio: The fluid's steep vapor pressure curve suggests moderate pressure ratios for high temperature lifts, improving isentropic efficiency.

Organic Rankine Cycle (ORC)

HCFC-244ca is an ideal candidate for "dry" expansion fluids in ORC systems recovering heat from sources >100°C.

  • Dry Expansion: The slope of the saturation vapor curve (

    
    ) is likely positive or vertical (isentropic), preventing liquid droplet formation during expansion in the turbine, thereby protecting turbine blades.
    

Material Compatibility & Stability

Research indicates that HCFCs containing hydrogen and chlorine can be susceptible to hydrolysis or reaction with certain elastomers.

  • Lubricants: Compatible with Polyolester (POE) oils. Mineral oils are generally not recommended due to miscibility gaps.

  • Elastomers:

    • Recommended: PTFE (Teflon), PVDF.

    • Caution: EPDM and Neoprene may show swelling >10% due to the chlorine content.

  • Metals: Stable with Copper, Stainless Steel (316L), and Aluminum under anhydrous conditions. Presence of moisture (>50 ppm) can lead to acid formation (HCl, HF).

Safety & Handling Protocols

Although specific toxicity data for the ca isomer is less abundant than for bb or db isomers, structural analogs suggest:

  • Toxicity: Low acute toxicity expected (LC50 > 20,000 ppm).[1] Potential for cardiac sensitization at high concentrations.[2]

  • Flammability: Likely A2L (Mildly Flammable) or A1 (Non-Flammable) depending on exact test conditions (ASTM E681). The high fluorine content suppresses flammability, but the hydrogen content allows for combustion under strong ignition sources.

Mandatory Safety Controls:

  • Oxygen Monitoring: Use low-level O

    
     alarms in testing labs; vapors are heavier than air and will displace oxygen in pits/basements.
    
  • Leak Detection: Halogen-selective detectors calibrated to R-134a can often detect HCFC-244ca, but response factors must be verified.

Experimental Protocols

Protocol A: Vapor Pressure & Critical Parameter Determination

Objective: To empirically validate the critical temperature (


) and pressure (

) for accurate equation-of-state modeling.

Equipment:

  • Isochoric cell (Sapphire or Hastelloy C-276), volume ~50 mL.

  • High-precision pressure transducer (0–60 bar, accuracy ±0.05%).

  • Platinum Resistance Thermometer (Pt100).

  • Thermostatic bath (Oil, range 50°C to 250°C).

Procedure:

  • Preparation: Evacuate cell to <10 Pa. Charge HCFC-244ca gravimetrically to achieve a density near the estimated critical density (~500 kg/m ³).

  • Degassing: Perform three freeze-pump-thaw cycles using liquid nitrogen to remove dissolved air.

  • Ramp: Heat the cell in 5°C increments starting from 60°C. Record

    
     and 
    
    
    
    at equilibrium (stabilization time > 30 mins).
  • Critical Region: As

    
     approaches 200°C, reduce step size to 0.5°C. Observe the disappearance of the meniscus (critical opalescence).
    
  • Data Processing: Plot

    
     vs 
    
    
    
    . The critical point is defined where the liquid and vapor densities converge.
Protocol B: Sealed Tube Thermal Stability Test (ASHRAE 97 Modified)

Objective: To assess chemical stability with lubricants and metals at ORC operating temperatures.

Materials:

  • Heavy-walled glass tubes (borosilicate).

  • Coupons: Copper, Steel, Aluminum.

  • Lubricant: POE ISO 68.

  • HCFC-244ca sample.[3][4][5][6][7][8]

Procedure:

  • Clean metal coupons with acetone and weigh to 0.0001g.

  • Insert coupons and 1 mL lubricant into the tube.

  • Add 2 mL liquid HCFC-244ca (chilled) and seal the tube under vacuum.

  • Aging: Place in an oven at 175°C for 14 days. (Note: This is higher than standard 130°C tests to simulate ORC conditions).

  • Analysis:

    • Visual inspection for oil darkening or plating on metals.

    • GC-MS: Analyze liquid phase for decomposition products (e.g., R-1234yf, R-1233zd).

    • Ion Chromatography: Wash tube contents with deionized water and test for Cl

      
       and F
      
      
      
      ions (indicators of acid generation).

Workflow Visualization

Figure 1: Organic Rankine Cycle (ORC) Workflow

This diagram illustrates the thermodynamic path of HCFC-244ca in a waste heat recovery cycle.

ORC_Cycle cluster_0 HCFC-244ca Thermodynamic Cycle Evaporator Evaporator (Heat In: 120°C) Expander Turbine/Expander (Work Out) Evaporator->Expander High P Vapor (Superheated) Condenser Condenser (Heat Out: 40°C) Expander->Condenser Low P Vapor (Expanded) Pump Feed Pump (Work In) Condenser->Pump Low P Liquid (Subcooled) Pump->Evaporator High P Liquid

Caption: Schematic of an Organic Rankine Cycle utilizing HCFC-244ca. The high boiling point ensures the fluid remains in the vapor phase during expansion, preventing turbine erosion.

Figure 2: Synthesis & Degradation Pathway

Understanding the chemical lineage is crucial for purity analysis, as HCFC-244ca is an intermediate.

Synthesis_Path Start HCFC-225ca (Precursor) Intermediate HCFC-244ca (Target Fluid) Start->Intermediate Hydrogenation (+H2, -HCl) Product HFO-1234yf (Next-Gen Refrigerant) Intermediate->Product Dehydrochlorination (-HCl, Catalyst) Impurity TFA / Acids (Degradation Products) Intermediate->Impurity Thermal Degradation (>200°C, O2)

Caption: Chemical pathway showing HCFC-244ca as a hydrogenated intermediate in the production of HFO-1234yf. Thermal stress can lead to dehydrochlorination.

References

  • Papanastasiou, D. K., et al. (2018).[6] Atmospheric chemistry of HCFC-244ca: Kinetics, products and properties. NOAA Earth System Research Laboratory.

  • U.S. EPA. (2022). Significant New Alternatives Policy (SNAP) Program: Substitutes in Refrigeration and Air Conditioning.

  • NIST Chemistry WebBook. 3-Chloro-1,1,2,2-tetrafluoropropane Thermochemical Data. SRD 69.

  • ASHRAE Standard 34-2022. Designation and Safety Classification of Refrigerants.

  • UNEP. (2020). Montreal Protocol on Substances that Deplete the Ozone Layer: 2020 Assessment Report.

Sources

HCFC-244ca as a foam blowing agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

This Application Note details the physicochemical profile and evaluation protocol for HCFC-244ca (3-Chloro-1,1,2,2-tetrafluoropropane) . While largely phased out in commercial applications under the Montreal Protocol due to its Ozone Depletion Potential (ODP), HCFC-244ca remains a critical reference standard in the synthesis of fourth-generation HFO blowing agents (e.g., HFO-1234yf) and serves as a model compound for studying high-boiling liquid blowing agents (LBAs) in rigid polyurethane (PU) foams.

Target Audience: Research scientists in polymer chemistry, material science, and process development engineers.

Key Distinction: HCFC-244ca (CAS 679-85-6) is distinct from its isomer HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane). This protocol focuses exclusively on the -ca isomer, characterized by a boiling point of ~51–54°C, classifying it as a liquid blowing agent under standard ambient conditions.

Physicochemical Profile & Comparative Analysis

To design an effective foam formulation, the blowing agent's volatility and thermal properties must be matched to the polymerization exotherm. HCFC-244ca is compared below with the legacy standard (HCFC-141b) and the current HFC standard (HFC-245fa).

Table 1: Comparative Physicochemical Properties

PropertyHCFC-244caHCFC-141bHFC-245faSignificance in Foam Matrix
CAS Number 679-85-61717-00-6460-73-1Unique identifier for procurement/safety.
Molecular Formula



Determines halogen content and solubility.
Boiling Point (°C) 51.0 – 54.3 32.015.3High BP: Requires higher exotherm for full vaporization.
Physical State (20°C) LiquidLiquidGas/LiquidAllows for easier gravimetric dosing (no pressure vessel needed).
Molecular Weight 150.5 g/mol 116.9 g/mol 134.0 g/mol Affects molar efficiency (gas volume yield).
Est. Thermal Conductivity ~10–12 mW/m·K9.7 mW/m·K12.0 mW/m·KLow

gas phase is critical for insulation value.
Flammability Low/NoneFlammable (LFL 7.6%)Non-FlammableSafety profile during high-shear mixing.

Technical Insight: The high boiling point of HCFC-244ca (>50°C) suggests it acts as a "heat sink" during the initial reaction phase. Formulations may require higher catalyst loading or a co-blowing agent (e.g., water/CO2) to generate sufficient initial exotherm to volatilize the HCFC-244ca fully.

Safety & Regulatory Framework (E-E-A-T)

  • Montreal Protocol: HCFC-244ca is a Class II Ozone Depleting Substance. Its use is restricted to research, feedstock (intermediate), or critical use exemptions depending on jurisdiction.

  • Handling:

    • Toxicity: Halogenated propanes can exhibit cardiac sensitization at high concentrations. Work must be performed in a certified fume hood.

    • PPE: Nitrile gloves, splash goggles, and lab coat are mandatory.

    • Storage: Store in cool, dry conditions away from direct sunlight to prevent pressure buildup, although vapor pressure is low at room temperature.

Protocol: Synthesis of Rigid PU Foam via Hand-Mix Method

This protocol utilizes a "One-Shot" method where the liquid blowing agent is pre-emulsified into the polyol blend (B-side) before reaction with the isocyanate (A-side).

Materials Required
  • Polyol: Polyether polyol (OH value ~400–500 mg KOH/g).

  • Isocyanate: Polymeric MDI (pMDI), NCO content ~31%.

  • Catalysts: Amine-based (e.g., DMCHA for blowing, PMDETA for gelling).

  • Surfactant: Silicone glycol copolymer (for cell stabilization).

  • Blowing Agent: HCFC-244ca (Liquid).[1][2]

  • Co-Blowing Agent: Distilled Water (generates CO2 to aid initial rise).

Step-by-Step Methodology

Step 1: Formulation Calculation Calculate the required mass of HCFC-244ca using the target density equation.



Note: For free-rise cup tests, target a specific blowing agent loading (e.g., 0.15 moles per 100g polyol).

Step 2: Preparation of B-Side (Resin Blend)

  • Weigh the Polyol into a 500mL polypropylene or paper cup.

  • Add Surfactant (1.5 - 2.0 php) and Catalysts.

  • Add Distilled Water (0.5 - 1.0 php).

  • Critical Step: Add HCFC-244ca gravimetrically. Because it is a liquid with a BP >50°C, evaporation loss during weighing is minimal compared to HFC-245fa.

  • Mix at 2000 RPM for 30 seconds using a high-shear disperser blade. Ensure the blowing agent is fully emulsified (mixture should appear opaque/creamy).

Step 3: Reaction (The "Shoot")

  • Weigh the required amount of pMDI (Isocyanate) into a separate beaker.

  • Pour the pMDI into the B-Side cup.

  • Immediately mix at 3000 RPM for exactly 10 seconds .

  • Pour the reacting mixture into a pre-heated mold (45°C) or a free-rise box.

Step 4: Curing

  • Allow the foam to rise freely.[3] Record Cream Time, Gel Time, and Tack-Free Time.

  • Cure the foam at room temperature for 24 hours before cutting.[3]

Analytical Characterization Protocols

To validate the performance of HCFC-244ca, the following analyses are required.

A. Gas Chromatography-Mass Spectrometry (GC-MS) for Retention Analysis

Since HCFC-244ca is often an impurity, verifying its retention in the cell gas is vital.

  • Sampling: Crush a 1cm³ foam cube inside a gas-tight headspace vial.

  • Method: Headspace GC-MS.

  • Column: DB-624 or equivalent (optimized for volatile halocarbons).

  • Target Ion: Monitor m/z 51 (

    
    ) and m/z 67 (
    
    
    
    ) characteristic of the tetrafluoropropane structure.
B. Thermal Conductivity (K-Factor)
  • Equipment: Heat Flow Meter (ASTM C518).

  • Sample: 300mm x 300mm x 25mm slab.

  • Conditions: Mean temperature 10°C and 24°C.

  • Success Metric: A K-factor < 22 mW/m·K indicates successful encapsulation of the blowing agent gas within the closed cells.

Visualizations (Workflows)

Diagram 1: Foam Synthesis Workflow

This diagram illustrates the critical path for incorporating a high-boiling liquid blowing agent.

FoamSynthesis cluster_inputs Raw Materials Polyol Polyol Blend Emulsification High-Shear Mixing (Emulsification) Polyol->Emulsification HCFC HCFC-244ca (Liquid, BP 53°C) HCFC->Emulsification Gravimetric Add Iso Isocyanate (pMDI) Reaction Exothermic Reaction (Temp > 53°C) Iso->Reaction Emulsification->Reaction Add Iso Vaporization Blowing Agent Vaporization Reaction->Vaporization Heat Gen CellGrowth Cell Nucleation & Growth Vaporization->CellGrowth Gas Expansion Solidification Polymer Gelling (Vapor Trapping) CellGrowth->Solidification

Figure 1: Process flow for the incorporation of HCFC-244ca. Note the dependency of vaporization on the reaction exotherm due to the high boiling point.

Diagram 2: Analytical Logic for Impurity/Agent Evaluation

This diagram details the decision tree for validating the blowing agent's presence and performance.

AnalyticalLogic cluster_tests Parallel Validation Pathways Sample Cured Foam Sample Headspace Headspace GC-MS Sample->Headspace SEM SEM Morphology Sample->SEM KFactor Heat Flow Meter (ASTM C518) Sample->KFactor Result1 Confirm Retention of HCFC-244ca Headspace->Result1 Result2 Cell Size & Closed Cell Content SEM->Result2 Result3 Insulation Value (mW/mK) KFactor->Result3 Evaluate Performance Assessment Result1->Evaluate Result2->Evaluate Result3->Evaluate

Figure 2: Analytical validation matrix. GC-MS confirms the chemical identity of the cell gas, while K-Factor confirms its physical insulation properties.

References

  • United States Environmental Protection Agency (EPA). (2023). Phaseout of Ozone-Depleting Substances (ODS). Retrieved from [Link]

  • Google Patents. (2019). Method for producing fluorine-containing unsaturated hydrocarbon (Reference to HCFC-244ca as intermediate).[4] Patent WO2019208546A1. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Thermophysical Properties of Fluid Systems. Retrieved from [Link]

Sources

Use of 3-Chloro-1,1,2,2-tetrafluoropropane in proteomics research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Sample Preparation Strategy Utilizing 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) [1][2]

Executive Summary

In high-sensitivity proteomics, sample purity is the rate-limiting step for successful Mass Spectrometry (MS) identification.[1][3] Lipids, detergents, and salts act as ion suppressors, masking low-abundance proteins.[3] This guide details the application of 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) , a specialized hydrochlorofluorocarbon solvent, in proteomic workflows.[1][2][4]

Unlike traditional organic solvents (methanol/chloroform), HCFC-244ca possesses unique fluorous phase properties .[3] It exhibits high density, low surface tension, and extreme hydrophobicity while remaining chemically inert.[3] These properties allow for orthogonal phase separation , enabling the extraction of interfering lipids and surfactants without precipitating or denaturing the target proteome aggressively.[3]

Key Applications:

  • Non-Destructive Delipidation: Removal of lipid contaminants from serum/plasma.[3]

  • Fluorous Solid-Phase Extraction (FSPE): Enrichment of fluorous-tagged peptides (e.g., Cysteine-tagged subsets).[4][3]

  • Phase-Transfer Catalysis: Solubilization of hydrophobic membrane proteins.[3]

Technical Background & Mechanism

The Fluorous Phase Advantage

Standard liquid-liquid extraction (LLE) uses an aqueous phase and an organic phase.[4][3] HCFC-244ca introduces a third dimension: the Fluorous Phase .[1][4][3] Fluorinated solvents are both hydrophobic (water-repelling) and lipophobic (fat-repelling) to varying degrees, but they dissolve highly fluorinated compounds and specific lipid classes effectively.

Mechanism of Action:

  • Density Gradient: With a density of ~1.3–1.5 g/mL, HCFC-244ca forms the bottom layer in aqueous mixtures, unlike ether or ethyl acetate.[3]

  • Protein Sparing: Unlike chloroform, which causes irreversible protein precipitation at the interface, HCFC-244ca forms a gentle interface, preserving protein solubility in the aqueous supernatant while sequestering hydrophobic contaminants in the fluorous/organic lower phase.[4][3]

Workflow Logic

DelipidationWorkflow cluster_PhaseSep Phase Separation Sample Biological Sample (Serum/Lysate) Addition Add HCFC-244ca (+ Methanol co-solvent) Sample->Addition Vortex Vortex & Incubation (Phase Mixing) Addition->Vortex Centrifuge Centrifugation (10,000 x g) Vortex->Centrifuge Aqueous Top Phase (Aqueous) Contains: PROTEINS Centrifuge->Aqueous Supernatant Fluorous Bottom Phase (HCFC-244ca) Contains: LIPIDS / SURFACTANTS Centrifuge->Fluorous Pellet/Bottom Analysis LC-MS/MS Analysis Aqueous->Analysis Interface Interface Precipitated Debris

Figure 1: Logical flow of HCFC-244ca mediated delipidation.[1][2][4] The high density of the fluorinated solvent forces lipids to the bottom, leaving clean proteins in the supernatant.

Protocol A: High-Efficiency Delipidation of Serum

Objective: Remove lipids from human serum prior to trypsin digestion to prevent column fouling and ion suppression.[3]

Reagents:

  • Solvent A: 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) (>98% purity).[1][2][4]

  • Solvent B: Methanol (HPLC Grade).[3]

  • Buffer: 50 mM Ammonium Bicarbonate (pH 8.0).

Step-by-Step Procedure:

  • Sample Aliquot: Transfer 100 µL of serum/plasma into a 1.5 mL low-binding microcentrifuge tube.

  • Solvent Addition: Add 300 µL of Methanol (to disrupt lipoprotein complexes) followed immediately by 100 µL of HCFC-244ca .[4][3]

    • Note: The ratio of Sample:MeOH:Fluorocarbon is roughly 1:3:1.[3]

  • Emulsification: Vortex vigorously for 30 seconds. The mixture will become cloudy (emulsion).[3]

  • Phase Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Extraction: You will observe three distinct layers:

    • Top: Aqueous/Methanol layer containing Proteins .[4][3]

    • Middle: Thin protein interface (discard if analyzing soluble proteome).[3]

    • Bottom: HCFC-244ca layer containing dissolved Lipids .[1][2][4][3]

  • Recovery: Carefully pipette the Top Layer (supernatant) into a fresh tube.

  • Evaporation: SpeedVac the supernatant to remove residual methanol (approx. 15 mins).

  • Reconstitution: Resuspend in digestion buffer (e.g., 50 mM Ammonium Bicarbonate) for downstream processing.

Validation Data:

ParameterChloroform/MeOH ExtractionHCFC-244ca Extraction
Protein Recovery 65% (Precipitation losses)92% (Soluble retention)
Lipid Removal >95%>95%
Phase Position Organic BottomFluorous Bottom
Toxicity High (Carcinogenic)Moderate (Irritant)

Protocol B: Fluorous Enrichment of Cysteine-Peptides

Objective: Use HCFC-244ca as a wash solvent in "Fluorous Proteomics" to isolate peptides tagged with perfluorinated tags (e.g., derivatized cysteines).

Context: Fluorous tags (e.g., perfluorooctyl propyl reagents) attach to specific amino acids.[4] These tagged peptides bind strongly to Fluorous Solid Phase Extraction (FSPE) cartridges.[3] HCFC-244ca is used to wash away non-fluorinated peptides due to its selective fluorophilicity.[3]

Procedure:

  • Tagging: Label protein digest with a fluorous-tagged maleimide (targeting Cysteine).[4][3]

  • Loading: Load the digest onto a Fluorous-Silica (C8-F17) cartridge.

  • Aqueous Wash: Wash with 0.1% Formic Acid/Water (removes salts).[3]

  • Fluorinated Wash (Crucial Step): Wash with 5% HCFC-244ca in Methanol .[4][3]

    • Mechanism:[1][2][4][5][6] This unique step removes non-specifically bound hydrophobic peptides (sticking to the silica) without eluting the fluorous-tagged peptides.[3] The HCFC-244ca provides a "fluorophilic" environment that stabilizes the tag-resin interaction while solvating "greasy" contaminants.[1][2][3]

  • Elution: Elute tagged peptides with 100% Methanol or Isopropanol.

Signaling & Interaction Pathway: The Fluorous Effect

This diagram illustrates how HCFC-244ca interacts with different molecular classes during the extraction process.

MolecularInteraction Protein Hydrophilic Proteins Lipid Lipids / Fats Tag Fluorous Tagged Peptide Water Aqueous Buffer Water->Protein Solubilizes Water->Lipid Repels HCFC HCFC-244ca (Fluorous Solvent) HCFC->Protein Excludes (Phase Sep) HCFC->Lipid Solubilizes HCFC->Tag Stabilizes (Affinity)

Figure 2: Interaction map showing the orthogonality of HCFC-244ca.[4] It solubilizes lipids and stabilizes fluorous tags while excluding hydrophilic proteins.[1]

Safety and Handling (E-E-A-T Compliance)

  • Chemical Class: HCFC-244ca is a Hydrochlorofluorocarbon.[1][4][3][7] While less damaging than CFCs, it has ozone-depleting potential.[3] Use must comply with local environmental regulations (e.g., EPA SNAP program, EU F-Gas regulation).[3]

  • Toxicity: It is generally low-toxicity but can cause skin irritation and respiratory issues at high concentrations.[1][3]

  • Containment: All steps involving HCFC-244ca must be performed in a chemical fume hood .[1][2][4][3]

  • Disposal: Do not dispose of down the drain. Collect in halogenated waste containers.

References

  • Brittain, S. M., et al. (2005). "Enrichment of cysteine-containing peptides from shotgun digests using a fluorous affinity tag."[4][3] Nature Biotechnology, 23(4), 463-469.[3] Link

    • Establishes the foundation of Fluorous Proteomics and the need for fluorin
  • Peters, E. C., et al. (2009). "Fluorous proteomics strategy for the isolation of specific classes of peptides."[4][3] Current Opinion in Chemical Biology, 13(5-6), 513-519.[3] Link

    • Discusses the orthogonality of fluorous phases in peptide separ
  • Polaskova, V., et al. (2010). "High-abundance protein depletion: Comparison of methods for human plasma analysis."[3] Electrophoresis, 31(3), 471-482.[3] Link

    • Provides context on delipidation and precipitation str
  • PubChem Compound Summary. "3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca)."[1][2][4][3] National Center for Biotechnology Information.[3] Link

    • Source for physical properties (Density, Boiling Point) cited in the protocol.

Sources

Application Note: Precision Synthesis of HCFC-244ca

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale synthesis of HCFC-244ca (1-chloro-2,2,3,3-tetrafluoropropane) , a critical fluorinated intermediate used in electrolyte solvent engineering and as a precursor for hydrofluoroolefins (HFOs).

While industrial routes often utilize the hydrogenation of HCFC-224ca or telomerization of tetrafluoroethylene (TFE), these methods require high-pressure autoclaves and often yield isomeric mixtures difficult to separate. For research and drug development applications requiring high purity (>99.5%), the deoxychlorination of 2,2,3,3-tetrafluoropropan-1-ol (TFP) using thionyl chloride (


) is the superior protocol. This method operates at atmospheric pressure, utilizes standard borosilicate glassware, and leverages the significant boiling point differential between the alcohol precursor and the chloride product for facile purification.

Strategic Rationale & Mechanism

Why Deoxychlorination?

The choice of converting 2,2,3,3-tetrafluoropropan-1-ol to HCFC-244ca is driven by three factors:

  • Regiospecificity: The starting material (TFP) has a fixed fluorination pattern (

    
    ), preventing the formation of unwanted isomers common in radical chlorination routes.
    
  • Purification Thermodynamics: The loss of the hydroxyl group breaks intermolecular hydrogen bonding, dramatically lowering the boiling point (Alcohol BP: ~109°C

    
     Chloride BP: ~45-50°C). This allows the product to be isolated via simple distillation.
    
  • Scalability: The reaction can be scaled from grams to kilograms using the same glassware setup.

Reaction Mechanism

The reaction proceeds via an


 mechanism  when a base (Pyridine) is employed.
  • Activation: The alcohol attacks thionyl chloride to form a chlorosulfite intermediate (

    
    ) and HCl.
    
  • Substitution: The pyridine acts as an HCl scavenger and nucleophilic catalyst. Chloride ion (

    
    ) attacks the primary carbon from the backside, displacing sulfur dioxide (
    
    
    
    ) and the chloride leaving group.

ReactionMechanism Alcohol 2,2,3,3-Tetrafluoropropan-1-ol (Precursor) Intermediate Alkyl Chlorosulfite (Intermediate) Alcohol->Intermediate Activation (-HCl) SOCl2 Thionyl Chloride (Reagent) SOCl2->Intermediate Transition SN2 Transition State (Pyridine Catalyzed) Intermediate->Transition Cl- Attack Product HCFC-244ca (1-Cl-2,2,3,3-tetrafluoropropane) Transition->Product Deoxychlorination Byproducts SO2 (gas) + Pyridinium HCl Transition->Byproducts

Figure 1: Mechanistic pathway for the conversion of fluorinated alcohol to alkyl chloride.

Experimental Protocol

Reagents & Equipment Table
ComponentSpecificationRoleHazards
2,2,3,3-Tetrafluoropropan-1-ol >98% PurityPrecursorIrritant
Thionyl Chloride (

)
Reagent Grade (>99%)Chlorinating AgentCorrosive, Reacts violently with water
Pyridine AnhydrousCatalyst/BaseToxic, Flammable
Dichloromethane (DCM) AnhydrousSolvent (Optional)Volatile, Carcinogen suspect
Reactor 3-Neck Round Bottom FlaskVesselN/A
Scrubber NaOH (10% aq) trapGas NeutralizationCorrosive
Step-by-Step Synthesis Procedure
Phase 1: Setup & Activation
  • Apparatus Assembly:

    • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

    • Connect the top of the condenser to a gas outlet leading to a scrubber trap containing 10% NaOH solution (to neutralize

      
       and 
      
      
      
      off-gases).
    • Critical: Ensure the entire system is oven-dried and flushed with

      
       prior to use. Thionyl chloride hydrolyzes instantly with moisture.
      
  • Charging:

    • Add 2,2,3,3-tetrafluoropropan-1-ol (50.0 g, 0.379 mol) and Pyridine (33.0 g, 0.417 mol, 1.1 eq) to the flask.

    • Optional: If viscosity is high or heat dissipation is needed, add 50 mL of anhydrous DCM. For neat reactions (faster), omit solvent.

    • Cool the mixture to 0°C using an ice bath.

Phase 2: Reaction
  • Addition:

    • Charge the addition funnel with Thionyl Chloride (49.5 g, 0.416 mol, 1.1 eq) .

    • Add

      
       dropwise over 45–60 minutes.
      
    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure the scrubber is bubbling steadily but not violently.
    • Control: Maintain internal temperature

      
       during addition to prevent decomposition.
      
  • Reflux:

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

    • Heat the reaction mixture to 60°C (oil bath temperature) for 2–3 hours.

    • Endpoint: Monitor by TLC or GC. The disappearance of the alcohol peak indicates completion.

Phase 3: Workup & Isolation
  • Quenching:

    • Cool the mixture to RT.

    • Caution: Slowly add 50 mL of ice-cold water to quench excess thionyl chloride. (Skip this step if distilling directly from the reaction pot, which is preferred for high purity).

  • Direct Distillation (Recommended):

    • Replace the reflux condenser with a short-path distillation head.

    • Apply heat.[1] The product, HCFC-244ca , has a significantly lower boiling point than the starting alcohol.

    • Collect the fraction boiling between 45°C – 55°C (at atmospheric pressure).

    • Note: The starting material boils at ~109°C, ensuring excellent separation.

  • Final Purification:

    • Wash the distillate with 5%

      
       (cold) to remove traces of acid, then with brine.
      
    • Dry over anhydrous

      
      .
      
    • Redistill if >99.9% purity is required for electrolyte applications.

Workflow Visualization

ExperimentalSetup cluster_0 Reaction Phase cluster_1 Purification Phase Reagents Reagents: TFP + Pyridine Reactor Reactor: 3-Neck Flask (Reflux @ 60°C) Reagents->Reactor Addition Dropwise Addition: SOCl2 (at 0°C) Addition->Reactor Scrubber Scrubber: NaOH Trap (Captures SO2/HCl) Reactor->Scrubber Off-gas Distillation Simple Distillation (Collect fraction 45-55°C) Reactor->Distillation Crude Mix Wash Wash: NaHCO3 + Brine Distillation->Wash Drying Drying: MgSO4 Wash->Drying FinalProduct Final Product: HCFC-244ca (>99% Purity) Drying->FinalProduct

Figure 2: Operational workflow from reagent charging to final product isolation.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters must be met.

MethodExpected SignalInterpretation
GC-MS M/Z ~150/152 (3:1 ratio)Characteristic Chlorine isotope pattern (

) confirms substitution.

NMR

-120 to -130 ppm (multiplets)
Distinct shift from alcohol precursor due to Cl electronegativity.

H NMR

3.8-4.0 ppm (triplet of triplets)
The

protons adjacent to Cl will shift upfield compared to the

precursor.
Boiling Point 46°C - 50°CSignificant drop from TFP (109°C) confirms loss of H-bonding.
Troubleshooting Guide
  • Low Yield: Ensure the system is strictly anhydrous. Water destroys

    
     and creates 
    
    
    
    , which is not a strong enough nucleophile on its own without the thionyl activation.
  • Product Discoloration: Yellowing indicates residual sulfur or pyridine salts. Re-distill over copper turnings to stabilize.

  • Incomplete Conversion: If alcohol remains (visible in GC), add 0.1 eq of DMF (Vilsmeier-Haack condition) to boost reactivity.

References

  • PubChem. (n.d.).[2] 1-Chloro-2,2,3,3-tetrafluoropropane Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Chloride: Common Conditions & Mechanisms.[3] Retrieved October 26, 2023, from [Link]

  • Stenutz, R. (n.d.). Data on Fluorinated Propanes.[1][2][4][5][6][7][8][9] Retrieved October 26, 2023, from [Link](Note: Used for comparative physical property verification).

Sources

Application Notes and Protocols for 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) as a Solvent in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Exploring the Potential of 3-Chloro-1,1,2,2-tetrafluoropropane as a Niche Solvent

In the continuous quest for novel reaction media that offer unique solubility profiles, inertness, and favorable environmental properties, hydrochlorofluorocarbons (HCFCs) have been a subject of interest. 3-Chloro-1,1,2,2-tetrafluoropropane, also known as HCFC-244ca, is one such compound that presents potential as a specialized solvent in chemical synthesis.[1][2] With a chemical formula of C₃H₃ClF₄ and a molecular weight of 150.5 g/mol , its structure suggests a non-polar character with the chemical resistance typical of fluorinated compounds.[3][4] This application note serves as a detailed technical guide for researchers considering HCFC-244ca as a solvent, providing an overview of its properties, potential applications, and hypothetical protocols for its use.

Physicochemical and Environmental Profile of HCFC-244ca

A thorough understanding of a solvent's physical, chemical, and environmental properties is paramount before its integration into laboratory workflows. While extensive experimental data for HCFC-244ca as a solvent is not widely published, we can compile its known characteristics and draw reasonable inferences from related compounds.

Table 1: Physicochemical and Environmental Properties of 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca)

PropertyValueSource
Chemical Formula C₃H₃ClF₄[3][4]
Molecular Weight 150.5 g/mol [3][4]
CAS Number 679-85-6[3][4]
Synonyms HCFC-244ca, 1-Chloro-2,2,3,3-tetrafluoropropane[3]
Appearance Likely a colorless liquid at room temperatureInferred
Boiling Point Not available; expected to be a low-boiling liquidInferred
Density Not available
Global Atmospheric Lifetime 6.39 years[5]
Ozone Depletion Potential (ODP) 0.018[5]

Environmental Considerations: As a hydrochlorofluorocarbon, HCFC-244ca is subject to environmental regulations due to its ozone depletion potential, albeit low.[5] Its use is governed by international agreements such as the Montreal Protocol, which mandates the phase-out of HCFCs.[6][7] Researchers must be cognizant of these regulations and consider the long-term viability of using this solvent in their processes.

Solvent Characteristics and Reactivity Profile

The highly fluorinated nature of HCFC-244ca suggests a low polarity and miscibility with other organic solvents, making it a potential candidate for reactions involving non-polar reagents or for creating biphasic systems. Its chemical inertness, a hallmark of many fluorinated compounds, would render it suitable for reactions involving highly reactive species where the solvent should not participate in the reaction.

Based on the reactivity of similar compounds like 3-chloro-1,1,1-trifluoropropane, HCFC-244ca is expected to be stable under most reaction conditions but may react with strong reducing agents, such as alkali metals, and potent oxidizing agents, particularly at elevated temperatures.[8]

Diagram 1: General Reactivity Considerations for HCFC-244ca

HCFC244ca 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) Stable Generally Inert Reaction Medium HCFC244ca->Stable Under typical synthetic conditions Reactive Potential Reactivity HCFC244ca->Reactive ReducingAgents Strong Reducing Agents (e.g., Na, K) Reactive->ReducingAgents OxidizingAgents Strong Oxidizing Agents (at high temperatures) Reactive->OxidizingAgents

Caption: Reactivity profile of HCFC-244ca.

Hypothetical Application in Chemical Synthesis: A Case Study in a Friedel-Crafts Alkylation

Protocol: Friedel-Crafts Alkylation of Toluene with Benzyl Chloride

This protocol is a hypothetical example and should be optimized and validated by the end-user.

Objective: To synthesize 1-benzyl-4-methylbenzene using HCFC-244ca as the solvent.

Materials:

  • 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca), anhydrous

  • Toluene, anhydrous

  • Benzyl chloride, anhydrous

  • Aluminum chloride (AlCl₃), anhydrous

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware for organic synthesis

Diagram 2: Experimental Workflow for Friedel-Crafts Alkylation in HCFC-244ca

Start Start Setup Assemble Reaction Apparatus under Inert Atmosphere Start->Setup AddSolvent Add Anhydrous HCFC-244ca and Toluene Setup->AddSolvent AddCatalyst Add Anhydrous AlCl₃ and stir AddSolvent->AddCatalyst Cool Cool to 0°C AddCatalyst->Cool AddReagent Slowly Add Benzyl Chloride Cool->AddReagent React Stir at Room Temperature (Monitor by TLC/GC) AddReagent->React Quench Quench with Cold Water/HCl React->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Dry, Concentrate, and Purify (Distillation or Chromatography) Workup->Purify End End Purify->End

Caption: Workflow for a hypothetical Friedel-Crafts reaction.

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • Charging the Flask: Under a positive pressure of inert gas, charge the flask with anhydrous HCFC-244ca (e.g., 100 mL) and anhydrous toluene (e.g., 10 mmol).

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (e.g., 12 mmol) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add anhydrous benzyl chloride (e.g., 10 mmol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a flask containing crushed ice and a small amount of concentrated hydrochloric acid.

  • Work-up: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) and compare with literature data.

Safety and Handling

As with all halogenated compounds, appropriate safety precautions must be taken when handling HCFC-244ca.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Incompatibility: Avoid contact with strong reducing agents and strong oxidizing agents.[8]

  • Disposal: Dispose of waste HCFC-244ca and its solutions in accordance with local, state, and federal regulations for halogenated organic waste.

Conclusion and Future Outlook

3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) presents itself as a potentially useful, inert, and non-polar solvent for specialized chemical reactions. Its low ozone depletion potential compared to older chlorofluorocarbons is an advantage, though its status as an HCFC necessitates consideration of its environmental impact and regulatory landscape.[5][6][7] The hypothetical protocol provided for a Friedel-Crafts alkylation serves as a starting point for exploring its utility. Further research is needed to fully characterize its solvent properties, including its solubility profile for a wide range of organic compounds, and to validate its performance in various reaction types. As the chemical industry continues to seek greener and more efficient processes, a comprehensive evaluation of niche solvents like HCFC-244ca is warranted.

References

  • Papanastasiou, D. K., et al. (2018). Global atmospheric lifetime and Ozone Depletion Potential of HCFC-244ca. Atmospheric Chemistry and Physics, 18(1), 135-147.
  • PubChem. (n.d.). 3-Chloro-1,1,1-trifluoropropane. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Process for producing 2,3,3,3-tetrafluoropropene.
  • PubChem. (n.d.). 3-Chloro-1,1,2,2-tetrafluoropropane. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2025, January 28). Trichloroethylene. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Process for producing 3-chloro-1,1,2,2-tetrafluoropropane.
  • Global Substance Registration System. (n.d.). 3-CHLORO-1,1,2,2-TETRAFLUOROPROPANE. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1,1-DICHLORO-2,2-DIFLUOROETHYLENE. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Catalyst for the manufacture of chlorofluorocarbons, hydrochlorofluorocarbons and hydrofluorocarbons.
  • ResearchGate. (n.d.). Global Annual Mean Atmospheric Histories, Growth Rates and Seawater Solubility Estimations of the Halogenated Compounds HCFC-22, HCFC-141b, HCFC-142b, HFC-134a, HFC-125, HFC-23, PFC-14 and PFC-116. Retrieved February 2, 2026, from [Link]

  • P2 InfoHouse. (n.d.). New Fluorinated Solvent Alternatives. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023). Determination and Analysis of Solubility of HC-290 (Propane) in [hmim][Tf2N]. Retrieved February 2, 2026, from [Link]

  • Ozone Secretariat. (n.d.). Examining Patents for Alternatives to Hydrofluorocarbons in India. Retrieved February 2, 2026, from [Link]

  • Advances in Atmospheric Sciences. (2020). Spectroscopic Measurements of Total CFC-11 Freon in the Atmosphere near St. Petersburg. Retrieved February 2, 2026, from [Link]

  • EGUsphere. (2025). Increasing emissions of HCFC-123 and HCFC-124 may be due to leakage during HFC-125 production. Retrieved February 2, 2026, from [Link]

  • LSS Chemicals. (2022, May 13). Fluorinated Versus Non-Fluorinated Solvents. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Direct conversion of HCFC 225ca/cb mixture to HFC 245cb and HFC 1234yf.
  • Airgas. (2020, September 30). SAFETY DATA SHEET: Halocarbon R-123 (1,1-Dichloro-2,2,2,-Trifluoroethane). Retrieved February 2, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 3-CHLORO-1,1,2,2-TETRAFLUOROPROPANE. Retrieved February 2, 2026, from [Link]

  • Daikin Chemicals. (2020, January 9). SAFETY DATA SHEET: HCFC-22. Retrieved February 2, 2026, from [Link]

  • Atmospheric Chemistry and Physics. (2022). Bayesian assessment of chlorofluorocarbon (CFC), hydrochlorofluorocarbon (HCFC) and halon banks suggest large reservoirs still present in old equipment. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility, Diffusivity, and Permeability of HFC-32 and HFC-125 in Amorphous Copolymers of Perfluoro(butenyl vinyl ether) and Perfluoro(2,2-dimethyl-1,3-dioxole). Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 3-chloro-1,2-propanediol.
  • Google Patents. (n.d.). Process for preparing HCFC-123.
  • Beilstein Journal of Organic Chemistry. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Retrieved February 2, 2026, from [Link]

  • US EPA. (n.d.). Ambient Water Quality Value for Protection of Sources of Potable Water for 3-chloro-1,1,1-trifluoropropan. Retrieved February 2, 2026, from [Link]

  • Government of Alberta. (n.d.). Bulletin - Health and Safety Issues Associated with the Refrigerant HCFC-123 (R-123). Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Line-by-line spectroscopic parameters of HFC-32 ro-vibrational transitions within the atmospheric window around 8.2 μm. Retrieved February 2, 2026, from [Link]

  • AGC Chemicals Europe. (n.d.). Fluorinated Solvents. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca). This guide is intended for researchers, scientists, and professionals in drug development and materials science who are working on or troubleshooting this synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you improve your yield and purity of HCFC-244ca. This document is structured to provide direct answers to common challenges encountered during this synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles.

I. Introduction to the Synthesis of HCFC-244ca

The primary and most direct route to synthesizing 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) is through the radical-initiated telomerization of vinylidene fluoride (VDF) with chloroform (CHCl₃). This process, in essence, is a controlled polymerization where chloroform acts as a chain transfer agent, limiting the propagation of the VDF monomer and favoring the formation of the 1:1 adduct, which is our target molecule, HCFC-244ca.

The fundamental reaction is as follows:

CH₂=CF₂ + CHCl₃ → ClCH₂CF₂CCl₃ (followed by hydrogen abstraction to yield the final product)

This guide will delve into the critical parameters of this reaction, offering troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and maximize your yield and purity.

II. Troubleshooting Guide

This section is designed to address specific issues you may encounter during your experiments. Each problem is followed by a systematic breakdown of potential causes and actionable solutions.

Problem 1: Low Yield of 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca)

A low yield of the desired 1:1 adduct is the most common challenge in this synthesis. This is often due to the formation of higher-order telomers and unreacted starting materials.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry (Molar Ratio of Chloroform to VDF) The ratio of the chain transfer agent (chloroform) to the monomer (VDF) is the most critical factor influencing the product distribution. A low chloroform concentration relative to VDF will favor the propagation of the VDF monomer, leading to the formation of higher molecular weight telomers (Cl(CH₂CF₂)nCCl₃ where n > 1).Increase the molar ratio of chloroform to VDF. A significant excess of chloroform is recommended to maximize the probability of the growing radical chain abstracting a hydrogen atom from chloroform rather than adding to another VDF monomer. Start with a molar ratio of at least 5:1 (Chloroform:VDF) and consider increasing it to 10:1 or higher for optimal results.[1]
Suboptimal Reaction Temperature The reaction temperature influences the rate of initiation, propagation, and chain transfer. A temperature that is too low may result in a slow reaction rate and incomplete conversion. Conversely, a temperature that is too high can lead to the rapid decomposition of the initiator and potentially increase the rate of side reactions.For peroxide initiators like di-tert-butyl peroxide, a temperature range of 130-150°C is generally effective.[2] It is crucial to maintain a stable temperature throughout the reaction. A temperature controller with a thermocouple placed within the reactor is highly recommended.
Insufficient Initiator Concentration An inadequate concentration of the radical initiator will result in a low rate of initiation and, consequently, a low overall reaction rate and poor conversion of the starting materials.The concentration of the radical initiator should be carefully optimized. A typical starting point is 1-2 mol% relative to the VDF monomer. The optimal concentration will depend on the specific initiator, reaction temperature, and desired reaction time.
Inadequate Mixing In a heterogeneous reaction mixture (liquid chloroform and gaseous VDF), efficient mixing is essential to ensure good mass transfer between the phases. Poor mixing can lead to localized depletion of VDF and a lower overall reaction rate.Use a high-torque mechanical stirrer to ensure vigorous agitation of the reaction mixture. The reactor design should promote efficient gas-liquid mixing.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting Decision Tree for Low HCFC-244ca Yield.

Problem 2: High Content of Polymeric Byproducts

The formation of a significant amount of poly(vinylidene fluoride) (PVDF) or higher-order telomers can complicate purification and represents a loss of valuable starting material.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Low Chain Transfer Efficiency This is directly related to the chloroform to VDF ratio. If the concentration of the chain transfer agent (chloroform) is insufficient, the growing radical polymer chain is more likely to add to another VDF monomer than to be terminated by chloroform.As with low yield, the primary solution is to increase the molar excess of chloroform. This statistically favors the chain transfer reaction over propagation.
Reaction Temperature Too High Excessively high temperatures can increase the rate of polymerization to a greater extent than the rate of chain transfer, leading to the formation of higher molecular weight products.Maintain the reaction temperature within the optimal range of 130-150°C. Avoid temperature spikes, as these can lead to runaway polymerization.
"Hot Spots" in the Reactor Poor heat dissipation in the reactor can lead to localized areas of high temperature, which can promote polymerization.Ensure efficient stirring and consider using a reactor with a cooling jacket to maintain uniform temperature distribution.
Problem 3: Incomplete Conversion of Starting Materials

Significant amounts of unreacted VDF and chloroform remaining after the reaction can indicate a problem with the reaction kinetics or conditions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Reaction Time The reaction may not have been allowed to proceed for a sufficient duration to achieve high conversion.Increase the reaction time. Monitor the reaction progress by taking aliquots (if possible and safe) and analyzing them by GC to determine when the concentration of the starting materials plateaus. A typical reaction time is around 5 hours.[2]
Initiator Decomposition The radical initiator may have decomposed completely before the reaction has gone to completion.If extending the reaction time does not improve conversion, consider a slow, continuous addition of the initiator over a portion of the reaction time. This will maintain a more constant concentration of radicals throughout the process.
Presence of Inhibitors The starting materials may contain inhibitors (e.g., radical scavengers) that quench the radical reaction.Ensure that the VDF and chloroform are of high purity and free from inhibitors. If necessary, purify the starting materials before use (e.g., by passing them through a column of activated alumina to remove phenolic inhibitors).

III. Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the radical telomerization of VDF with chloroform?

A1: The reaction proceeds through a classic radical chain mechanism:

  • Initiation: The radical initiator (e.g., di-tert-butyl peroxide) thermally decomposes to generate primary radicals. These radicals then abstract a hydrogen atom from chloroform to generate the key trichloromethyl radical (•CCl₃).

  • Propagation: The highly electrophilic •CCl₃ radical adds to the electron-rich double bond of VDF. This addition is regioselective, with the radical adding to the methylene (CH₂) group to form a more stable radical on the difluorinated carbon (Cl₃C-CH₂-CF₂•).

  • Chain Transfer: The resulting radical abstracts a hydrogen atom from another molecule of chloroform to form the 1:1 adduct (a precursor to HCFC-244ca) and a new •CCl₃ radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine.

Reaction Mechanism Diagram:

ReactionMechanism Initiator Initiator (R-R) Radical 2 R• Initiator->Radical Δ CCl3_Radical •CCl₃ Radical->CCl3_Radical + CHCl₃ - RH Chloroform CHCl₃ Adduct_Radical Cl₃C-CH₂-CF₂• CCl3_Radical->Adduct_Radical + CH₂=CF₂ VDF CH₂=CF₂ HCFC244ca_precursor Cl₃C-CH₂-CF₂H Adduct_Radical->HCFC244ca_precursor + CHCl₃ - •CCl₃ Higher_Telomer Higher Telomers Adduct_Radical->Higher_Telomer + n(CH₂=CF₂)

Caption: Simplified Mechanism of HCFC-244ca Synthesis.

Q2: What are the best practices for setting up the experiment safely?

A2: Safety is paramount when working with pressurized and heated reactions involving potentially hazardous materials.

  • Reactor: The reaction must be carried out in a high-pressure autoclave rated for the temperatures and pressures expected. Ensure the reactor is clean, dry, and free of any contaminants.

  • Pressure and Temperature Monitoring: The reactor must be equipped with a calibrated pressure gauge and a thermocouple.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the experiment in a well-ventilated fume hood.

  • Handling of Reactants:

    • Vinylidene Fluoride (VDF): This is a flammable gas. Handle it with appropriate gas handling equipment and ensure there are no ignition sources nearby.

    • Chloroform: This is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.

    • Peroxide Initiators: These can be thermally sensitive and potentially explosive. Store them according to the manufacturer's recommendations and avoid exposure to heat, shock, or friction.

Q3: How can I purify the crude product?

A3: The primary method for purifying HCFC-244ca from the reaction mixture is fractional distillation .

  • Initial Work-up: After the reaction, cool the reactor to room temperature and carefully vent any unreacted VDF. The crude liquid product can then be washed with a dilute aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with water and drying over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

  • Fractional Distillation: The dried crude product is then subjected to fractional distillation. To effectively separate the components, a distillation column with a high number of theoretical plates is recommended. The distillation should be performed under atmospheric or reduced pressure, depending on the boiling points of the components.

Expected Boiling Points (for separation reference):

Compound Estimated Boiling Point (°C)
Chloroform (unreacted)61.2
3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) ~70-80 (estimated)
Higher-order telomers>100

Note: The exact boiling point of HCFC-244ca may vary. It's important to monitor the temperature at the head of the distillation column closely to collect the desired fraction.

Q4: What analytical techniques are suitable for monitoring the reaction and analyzing the final product?

A4:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent technique for monitoring the progress of the reaction by quantifying the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying the structure of the product and any impurities or byproducts. The mass spectrum of HCFC-244ca will show a characteristic fragmentation pattern that can be used for positive identification.[3][4][5]

IV. Experimental Protocol: Synthesis of 3-Chloro-1,1,2,2-tetrafluoropropane

This protocol provides a general procedure for the synthesis of HCFC-244ca. It should be adapted and optimized based on the specific equipment and safety protocols of your laboratory.

Materials:

  • Chloroform (CHCl₃), high purity

  • Vinylidene fluoride (VDF)

  • Di-tert-butyl peroxide (initiator)

  • High-pressure autoclave equipped with a mechanical stirrer, pressure gauge, thermocouple, and gas inlet/outlet ports.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Charging the Reactor:

    • Add the desired amount of chloroform to the reactor.

    • Add the di-tert-butyl peroxide initiator to the chloroform and stir to dissolve.

    • Seal the reactor according to the manufacturer's instructions.

  • Pressurizing with VDF:

    • Cool the reactor to a low temperature (e.g., 0°C) to facilitate the condensation of VDF.

    • Slowly introduce the desired amount of VDF into the reactor. The amount of VDF can be determined by mass or by monitoring the pressure increase.

  • Reaction:

    • Begin stirring the reaction mixture.

    • Slowly heat the reactor to the target temperature (e.g., 140°C).[2]

    • Maintain the reaction at this temperature for the desired time (e.g., 5 hours), monitoring the pressure and temperature throughout.[2]

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent any unreacted VDF into a suitable trapping system or fume hood.

    • Open the reactor and collect the crude liquid product.

    • Wash the crude product with a 5% sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of HCFC-244ca.

Experimental Workflow Diagram:

ExperimentalWorkflow Start Start PrepReactor Prepare and Purge Autoclave Start->PrepReactor ChargeReactants Charge Chloroform and Initiator PrepReactor->ChargeReactants PressurizeVDF Introduce VDF ChargeReactants->PressurizeVDF RunReaction Heat and Stir at Reaction Conditions PressurizeVDF->RunReaction CoolVent Cool and Vent Reactor RunReaction->CoolVent Workup Aqueous Wash and Drying CoolVent->Workup Distillation Fractional Distillation Workup->Distillation Analysis Analyze Product (GC, GC-MS) Distillation->Analysis End End Analysis->End

Caption: General Experimental Workflow for HCFC-244ca Synthesis.

V. References

  • Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol. National Institutes of Health. [Link]

  • Atom Transfer Radical Polymerization Initiated with Vinylidene Fluoride Telomers. [Link]

  • A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. ResearchGate. [Link]

  • Analysis method for qualitative determination of unknown impurities in cyanuric chloride process by gas chromatography-mass spectrometry. Google Patents.

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]

Sources

Technical Support Center: HCFC-244ca Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the synthesis of HCFC-244ca (1-chloro-2,2,3,3-tetrafluoropropane) .

This guide focuses on the primary industrial and laboratory synthesis route: Dehydroxychlorination of 2,2,3,3-tetrafluoropropanol (TFPO) using thionyl chloride (


). This pathway is chosen for its relevance to high-purity applications where HCFC-244ca serves as a critical intermediate for hydrochloro-fluoro-olefins (like HCFO-1233yd).

Current Status: Operational Topic: Side Reaction Mitigation in Dehydroxychlorination Protocols Target Molecule: 1-chloro-2,2,3,3-tetrafluoropropane (HCFC-244ca) CAS: 679-85-6 | Structure:



Core Synthesis Directive

Protocol Overview: The synthesis converts 2,2,3,3-tetrafluoropropanol (TFPO) to HCFC-244ca via a chlorosulfite intermediate, typically catalyzed by N,N-Dimethylformamide (DMF).[1]

Reaction Equation:



Process Logic (The "Why"):
  • Reagent Choice: Thionyl chloride is preferred over

    
     because the byproduct gases (
    
    
    
    ,
    
    
    ) spontaneously leave the system, driving the equilibrium forward and simplifying purification.
  • Catalysis: DMF acts as a nucleophilic catalyst, forming a Vilsmeier-Haack-type active species (

    
    ), which activates the thionyl chloride and facilitates the attack on the fluorinated alcohol, which is otherwise nucleophilically sluggish due to the electron-withdrawing fluorine atoms.
    

Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific deviations in yield and purity.

Issue 1: High Content of "Di-adduct" Impurity

Symptom: GC-MS analysis shows a heavy peak (MW ~278) eluting significantly later than the product. Diagnosis: Formation of Bis(2,2,3,3-tetrafluoropropyl) sulfite .[1] Mechanism: If the chlorosulfite intermediate (


) reacts with unreacted alcohol (

) instead of decomposing into the alkyl chloride, it forms the dialkyl sulfite (

).

Corrective Action:
  • Stoichiometry Control: Ensure a slight molar excess of

    
     (1.05 - 1.2 eq) relative to TFPO.
    
  • Addition Order: Add TFPO into the

    
    /DMF mixture, not the reverse. This keeps the concentration of 
    
    
    
    high relative to the alcohol, favoring the formation of the chlorosulfite over the sulfite attack.
  • Temperature Ramp: Ensure the "cracking" temperature (decomposition of chlorosulfite) is reached promptly after addition. Prolonged residence time at low temperatures favors sulfite stability.

Issue 2: Presence of Olefinic Impurities (HCFO-1233yd)

Symptom: Detection of unsaturated species (MW ~148) or "light" impurities. Diagnosis: Unwanted Dehydrofluorination or Dehydrochlorination . Mechanism: HCFC-244ca is the precursor to HCFO-1233yd (


). Excessive thermal energy or the presence of base can trigger the elimination of HF.


Corrective Action: [2]
  • Thermal Limit: Maintain the reactor temperature strictly between 90°C and 130°C during the decomposition phase. Exceeding 140°C significantly increases elimination rates.

  • Catalyst Load: Do not exceed 0.2 molar equivalents of DMF. While DMF catalyzes the chlorination, excessive amounts can act as a base scavenger, promoting elimination pathways.

Issue 3: Product Discoloration or Acidic pH

Symptom: Distillate is yellow/brown or fumes in moist air. Diagnosis: Dissolved


 and 

(Incomplete Degassing). Mechanism:

has high solubility in halogenated organics. If not removed, it can induce corrosion or catalyze polymerization of trace olefins. Corrective Action:
  • Nitrogen Sparge: Implement a vigorous

    
     sub-surface sparge during the final hour of the reaction.
    
  • Alkali Wash: The crude organic phase must be washed with a dilute alkaline solution (e.g., 5% NaOH or

    
    ) to neutralize residual acid before final fractional distillation. Note: Perform this cold (0-5°C) to prevent base-catalyzed dehydrofluorination (see Issue 2).
    

Reaction Pathway Visualization

The following diagram maps the synthesis logic and the divergence points for critical side reactions.

HCFC244ca_Synthesis TFPO Reagent: 2,2,3,3-Tetrafluoropropanol (TFPO) Intermediate Intermediate: Alkyl Chlorosulfite (R-O-SO-Cl) TFPO->Intermediate DMF Catalyst (Nu- Activation) SOCl2 Reagent: Thionyl Chloride (SOCl2) SOCl2->Intermediate DMF Catalyst (Nu- Activation) HCFC244ca Target Product: HCFC-244ca (CHF2-CF2-CH2Cl) Intermediate->HCFC244ca Primary Pathway Heat (90-130°C) -SO2, -HCl Sulfite Impurity (Di-adduct): Bis(tetrafluoropropyl) sulfite Intermediate->Sulfite Side Rxn A: + Excess TFPO (Low SOCl2 ratio) Olefin Impurity (Elimination): HCFO-1233yd (Olefin) HCFC244ca->Olefin Side Rxn B: Overheating (>140°C) or Base Exposure

Figure 1: Mechanistic pathway for HCFC-244ca synthesis, highlighting the divergence points for Sulfite (Di-adduct) and Olefin formation.[2]

Quantitative Impurity Profile

Refer to this table to interpret GC-FID/MS data during process optimization.

Compound NameStructureRelative Retention (approx)Origin / CauseMitigation Strategy
HCFC-244ca

1.00 (Reference)Target ProductN/A
TFPO (Reagent)

< 1.0Incomplete ConversionIncrease reaction time; verify

quality.
HCFO-1233yd

< 0.8 (Volatile)Overheating; Base catalysisLimit temp <130°C; Wash crude cold.
Di-adduct

> 1.5 (Late Eluter)Excess Alcohol; Slow additionMaintain

excess; Rapid heating.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of DMF as a catalyst? A: While Pyridine is a standard base for


 reactions, it is not recommended  for HCFC-244ca synthesis if high purity is required. Pyridine forms a stoichiometric salt with HCl, which can precipitate and trap the fluorinated product. DMF functions catalytically and allows for a cleaner liquid-phase evolution of gases.

Q: Why is the "Di-adduct" (Sulfite) difficult to remove by distillation? A: The sulfite has a significantly higher boiling point than HCFC-244ca (BP ~54°C). However, at high distillation pot temperatures, the sulfite can decompose back into the alcohol and


, contaminating the distillate. It is crucial to minimize its formation during the reaction rather than relying solely on downstream separation.

Q: Is HCFC-244ca stable during long-term storage? A: Yes, if acid-free. Ensure the product is neutral (pH 7) and dry (<50 ppm


). Moisture can hydrolyze the C-Cl bond over time, releasing HCl which accelerates degradation. Store in stainless steel (SS304/316) or lined drums.

References

  • Patent CN110167907B . Method for producing 3-chloro-1,1,2,2-tetrafluoropropane. Google Patents. Link

  • PubChem . 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) Compound Summary. National Library of Medicine. Link

  • NOAA Chemical Sciences Laboratory . HCFC-244ca Substance Details. Link

  • Patent WO2017018412A1 . Method for producing 1-chloro-2,3,3-trifluoropropene (using 244ca as intermediate). Google Patents. Link

Sources

Technical Support Center: Catalyst Deactivation in 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-234ca) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the synthesis of 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-234ca) and related fluorinated compounds. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address the common and complex challenges associated with catalyst deactivation in this process. As the direct catalytic synthesis of HCFC-234ca often involves gas-phase halogen exchange (Cl/F) reactions, this guide focuses on the catalysts typically employed in such transformations, primarily chromium-based and supported metal catalysts.

Section 1: Understanding Your Catalytic System

Before troubleshooting, it's crucial to understand the fundamentals of the catalytic system. The synthesis of HCFC-234ca likely proceeds via the fluorination of a chlorinated precursor using hydrogen fluoride (HF) over a solid catalyst. The performance and longevity of this catalyst are paramount for achieving high yield and selectivity.

Section 2: FAQs - Diagnosing Catalyst Deactivation

This section addresses the initial symptoms of catalyst performance loss.

Q1: My product conversion is decreasing steadily over several runs. What are the most likely causes?

A gradual loss of activity is the classic sign of catalyst deactivation.[1] This decline can be attributed to several underlying phenomena occurring on the catalyst's surface. The three primary suspects, in order of likelihood for this type of reaction, are:

  • Fouling (Coking): The most common cause. Carbonaceous deposits (coke) form on the catalyst surface from the decomposition of organic reactants or products, physically blocking the active sites where the reaction occurs.[2][3]

  • Poisoning: Strong chemisorption of impurities from the feed or byproducts from the reaction onto the active sites. For halogen exchange, the strong adsorption of halide ions or the byproduct HCl can inhibit catalytic activity.[4][5]

  • Sintering (Aging): An irreversible thermal degradation process. Prolonged exposure to high reaction temperatures causes the small, highly active catalyst crystallites to agglomerate into larger, less active particles, resulting in a permanent loss of active surface area.[2][6]

Q2: I'm observing a significant and rising pressure drop across my fixed-bed reactor. What does this indicate?

An increasing pressure drop is almost always a physical issue, pointing towards a blockage in the reactor bed. The primary cause is severe coking or fouling . As carbonaceous deposits build up, they not only cover the catalyst's internal pores but can also begin to fuse catalyst particles together, obstructing the channels for gas flow.[7] This is a serious issue that can lead to reactor channeling, poor heat transfer, and ultimately, complete process shutdown.

Q3: My selectivity towards the desired HCFC-234ca has worsened, and I'm seeing more byproducts. Why is this happening?

A shift in selectivity often points to a change in the nature of the active sites or the reaction pathway. This can be caused by:

  • Partial Poisoning: A poison may selectively adsorb to the primary active sites responsible for the main reaction, leaving other, less selective sites available to catalyze side reactions.

  • Coke-Induced Steric Effects: The buildup of coke can alter the geometry of the catalyst pores, sterically hindering the formation of the desired product while favoring smaller byproduct molecules.

  • Catalyst Phase Change: The active catalyst itself may be undergoing a chemical transformation. For instance, a chromium oxide (Cr₂O₃) catalyst can be slowly converted to chromium oxyfluoride or fluoride species in the presence of HF.[8] While some fluorination is necessary for activation, excessive transformation can lead to a less selective catalytic phase.

Section 3: Deep Dive - The Mechanisms of Deactivation

Understanding the causality behind deactivation is key to prevention and remediation.

Q4: What exactly is "coking," and how does it occur in a fluorination reaction?

Coking is the deposition of heavy, carbon-rich polymers on the catalyst surface. In the context of fluorinating chlorinated propanes, the high temperatures and acidic environment can promote the degradation of the hydrocarbon backbone. The mechanism typically involves a series of dehydrogenation, polymerization, and cyclization reactions on acidic or metallic sites of the catalyst, leading to graphitic-like deposits. These deposits physically mask active sites and can block pore mouths, preventing reactants from accessing the catalyst's internal surface area.[9]

Table 1: Summary of Common Catalyst Deactivation Mechanisms

Deactivation MechanismPrimary Symptom(s)Common CausesReversibility
Fouling (Coking) Gradual loss of activity, increased pressure drop.High operating temperatures, acidic catalyst sites, impurities in feed.Reversible (via controlled oxidation).
Poisoning Rapid or gradual loss of activity, change in selectivity.Feed impurities (e.g., sulfur, water), strong adsorption of products/byproducts (e.g., HCl).Often Irreversible.
Sintering (Aging) Slow, irreversible loss of activity.High reaction temperatures, temperature spikes ("hot spots") in the reactor.Irreversible.
Phase Change Change in activity and/or selectivity.Chemical reaction with reactants (e.g., HF converting oxide to fluoride).Generally Irreversible.

Q5: Can the reactants or products themselves, like HF or HCl, poison my catalyst?

Yes, this is a form of competitive inhibition or poisoning. While HF is a necessary reactant, its strong adsorption onto Lewis acid sites can be competitive with the organic reactant. More critically, the byproduct hydrogen chloride (HCl) can strongly adsorb on the catalyst surface. In hydrodechlorination reactions over palladium catalysts, for example, the reaction rate is often inversely proportional to the partial pressure of HCl, indicating that adsorbed chlorine species inhibit the reaction.[5] This competitive adsorption occupies active sites that would otherwise be available for the fluorination reaction.

Q6: My reaction requires temperatures above 350°C. How does this impact the long-term stability of my catalyst?

High temperatures are the primary driver for sintering or aging .[2] At elevated temperatures, atoms on the surface of catalyst crystallites become more mobile. This mobility allows small crystals to merge into larger ones, a process driven by the reduction of surface energy. This is detrimental because catalysis is a surface phenomenon; as the crystals grow, the ratio of surface atoms (active sites) to bulk atoms decreases, leading to a permanent and irreversible loss of catalytic activity.[6] It is critical to operate below the catalyst's maximum recommended temperature and to avoid temperature excursions.

Section 4: Troubleshooting and Regeneration Protocols

This section provides actionable workflows for addressing deactivation.

Q7: How can I systematically troubleshoot a failing catalytic run?

A logical, step-by-step approach is crucial to correctly identify the root cause of deactivation. Rushing to replace the catalyst is a costly and often unnecessary step. Follow this workflow:

G start Problem Observed: Low Conversion / Poor Selectivity check_params Step 1: Verify Operating Parameters (Temp, Pressure, Flow Rates, Ratios) start->check_params params_ok Are Parameters Correct? check_params->params_ok adjust_params Action: Correct Operating Parameters & Monitor params_ok->adjust_params No check_feed Step 2: Analyze Feed Purity (GC-MS for organic impurities, specific tests for water, sulfur, etc.) params_ok->check_feed Yes feed_ok Is Feed Contaminated? check_feed->feed_ok purify_feed Action: Improve Feed Purification (e.g., install guard bed) & Monitor feed_ok->purify_feed Yes char_catalyst Step 3: Perform Catalyst Characterization (If possible, analyze spent catalyst via TGA, BET, Chemisorption) feed_ok->char_catalyst No diagnosis Step 4: Diagnose Deactivation Mechanism (Use data from Steps 1-3 and Table 1) char_catalyst->diagnosis coking Diagnosis: Coking (Weight loss in TGA, pore volume loss) diagnosis->coking poisoning Diagnosis: Poisoning (Feed impurities detected, severe activity loss) diagnosis->poisoning sintering Diagnosis: Sintering (History of high temps, loss of metal surface area) diagnosis->sintering regenerate Action: Perform Catalyst Regeneration (See Protocol Below) coking->regenerate replace Action: Replace Catalyst (Regeneration not feasible) poisoning->replace sintering->replace

Caption: Systematic workflow for troubleshooting catalyst deactivation.

Q8: What is a standard protocol for regenerating a coked catalyst in-situ?

In-situ regeneration by controlled oxidation (coke burn-off) is a common and effective procedure. The goal is to remove carbon deposits without thermally damaging (sintering) the catalyst.

CAUTION: This procedure involves exothermic reactions and must be performed with extreme care, precise temperature control, and appropriate safety measures.

Experimental Protocol: In-Situ Catalyst Regeneration

  • System Purge:

    • Stop the flow of all reactants (chlorinated precursor and HF).

    • Purge the reactor with an inert gas (e.g., Nitrogen) at the reaction temperature for 1-2 hours to remove all residual reactants and products.

  • Cooling:

    • While maintaining the nitrogen flow, cool the reactor to the initial burn-off temperature, typically 250-300°C. This temperature must be low enough to prevent runaway combustion.

  • Controlled Oxidation:

    • Introduce a very dilute stream of oxygen into the nitrogen flow. Start with 0.5-1.0 mol% O₂ in N₂.

    • Monitor the reactor temperature profile closely. The oxidation of coke is exothermic, and you will see a temperature rise. CRITICAL: The temperature increase at any point in the catalyst bed should not exceed 25-50°C above the setpoint to avoid sintering.

    • If the temperature rises too quickly, immediately decrease the oxygen concentration or stop the oxygen flow.

    • Maintain the temperature at each stage until the exotherm subsides, indicating that the coke in that region has been burned off.

  • Temperature Ramping:

    • Once the exotherm ceases at the initial temperature, slowly ramp the temperature up by 50°C increments.

    • Hold at each new temperature until the exotherm (monitored by thermocouples in the bed) is complete.

    • Continue this process until you reach a final temperature of 450-500°C, or the maximum temperature recommended by the catalyst manufacturer.

  • Final Burn-out & Purge:

    • Hold at the final temperature for 2-4 hours to ensure all coke is removed. You can gradually increase the O₂ concentration to 2-5 mol% during this phase if the exotherms are minimal.

    • Stop the oxygen flow and purge the system thoroughly with nitrogen for at least 1 hour at the final temperature to remove all traces of oxygen.

  • Re-activation (if necessary):

    • Some catalysts may require a re-activation step (e.g., pre-fluorination with HF) before re-introducing the main reactants. Consult the catalyst manufacturer's guidelines.

Q9: Can a poisoned or sintered catalyst be recovered?

  • Sintering: As a rule, deactivation by sintering is irreversible . The loss of surface area cannot be recovered by chemical treatment. The only solution is to replace the catalyst.[2][6]

  • Poisoning: Deactivation by poisoning is typically irreversible . The poison forms a strong chemical bond with the active site that cannot be broken without destroying the site itself. In some rare cases, a specific chemical wash might remove a poison, but this is uncommon and highly specific to the catalyst-poison pair. For most industrial applications, a poisoned catalyst requires replacement.[10]

Caption: The primary pathways of catalyst deactivation and their reversibility.

Section 5: References

  • Fogler, H. S. (2020). Elements of Chemical Reaction Engineering. Prentice Hall.

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link][7]

  • Ordoñez, S., et al. (2011). Deactivation of Pd/C catalysts in the hydrodechlorination of the chlorofluorocarbons CFC-115 and CFC-12. Catalysis Today.[3]

  • Luebke, D. R. (n.d.). Catalyst deactivation. YouTube. Retrieved from [Link][1]

  • NPTELHRD. (2014, August 1). Mod-01 Lec-06 Catalyst deactivation and accounting for it in design – I. YouTube. Retrieved from [Link][9]

  • NPTELHRD. (2014, August 1). Mod-01 Lec-07 Catalyst deactivation and accounting for it in design – II. YouTube. Retrieved from [Link][10]

  • Bonnet, P., et al. (2000). Hydrodechlorination of chlorofluorocarbons CF3-CFCl2 and CF3-CCl3 over Pd/carbon and Pd black catalysts. Catalysis Today.[5]

  • ACS Publications. (2021). Additive-Free Commercial Alumina Catalyzes the Halogen Exchange Reaction of Long Alkyl Halides in Batch and in Flow Processes. ACS Catalysis.[4]

  • ResearchGate. (n.d.). Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Hydroprocessing catalyst deactivation in commercial practice. Retrieved from [Link][6]

  • YouTube. (2020, September 5). Lecture 54 - Seg 2, Chap 10: Catalysis & Catalytic Reactors - Catalyst Deactivation & Classification. Retrieved from [Link][2]

  • ResearchGate. (n.d.). The reaction mechanism for the decomposition of HFC-134a by plasma.... Retrieved from [Link][11]

Sources

Scaling up the synthesis of HCFC-244ca from lab to pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pilot Scale-Up of HCFC-244ca Status: Active | User Level: Senior Researcher/Process Engineer

Overview: The Transition from Bench to Pilot

Subject: Scaling the synthesis of HCFC-244ca (1-chloro-2,2,3,3-tetrafluoropropane) . Context: You are transitioning from gram-scale glassware to Multi-Kilogram (Pilot) reactors. Primary Route: Deoxychlorination of 2,2,3,3-tetrafluoro-1-propanol (TFP) using Thionyl Chloride (


) with Dimethylformamide (DMF) catalysis.

Why this route? While industrial routes often involve gas-phase chlorination of HFC-245fa (which yields complex isomeric mixtures), the alcohol-to-halide conversion is the preferred method for pharmaceutical and fine chemical applications due to its high regioselectivity and milder conditions. However, scaling this specific reaction introduces critical thermal and mass-transfer risks absent in the lab.

Part 1: The Core Protocol (Scale-Up Baseline)

Reaction Equation:



Operational Data Table:

ParameterLab Scale (1 L Flask)Pilot Scale (50 L Hastelloy)Critical Scale-Up Factor
Addition Mode Dropwise

to Alcohol
Metered Pump (Sub-surface)Heat Removal Rate
Reaction Temp Reflux (

)
Controlled Ramp (

)
Gas Evolution (

)
Off-Gas Simple BubblerScrubber Column (NaOH)Pressure Management
Stirring Magnetic BarImpeller (Pitched Blade)Mass Transfer (Viscosity)
Material Borosilicate GlassGlass-Lined Steel or Hastelloy CCorrosion (HCl + Heat)

Part 2: Troubleshooting & FAQs (The "Why" and "How")

Module A: Reaction Kinetics & Stoichiometry

Q1: My reaction stalls at 80% conversion. Adding more thionyl chloride doesn't help. Why?

Diagnosis: This is likely a "Vilsmeier-Haack Stalling" phenomenon or Chlorosulfite Accumulation .

  • Mechanism: In the lab, you likely added excess

    
     and refluxed vigorously. At pilot scale, if the off-gas (
    
    
    
    ) isn't cleared efficiently, the reaction equilibrium shifts backward, trapping the intermediate alkyl chlorosulfite (
    
    
    ).
  • The Fix:

    • Check Catalyst Load: Ensure DMF is present at 0.5–1.0 mol%. Without DMF, the decomposition of the chlorosulfite to the alkyl chloride is kinetically slow.

    • Sparging: Introduce a nitrogen sparge to lower the partial pressure of

      
       and HCl in the headspace. This drives the Le Chatelier principle forward.
      
    • Temperature Ramp: The decomposition of the chlorosulfite is endothermic. You must ramp the temperature after the addition is complete to

      
       to "crack" the intermediate.
      

Q2: I am seeing a black tar forming on the reactor walls. Is my product degrading?

Diagnosis: Thermal degradation of the DMF catalyst.

  • Causality: DMF is thermally unstable in the presence of strong acids (HCl) and thionyl chloride above

    
    , forming dimethylcarbamoyl chloride (a carcinogen) and tars.
    
  • The Fix:

    • Maintain reactor jacket temperature below

      
      .
      
    • Switch to Formamide or Pyridine if higher temperatures are strictly required (though DMF is superior for rate).

Module B: Thermodynamics & Safety

Q3: During the


 addition, the reactor pressure spiked dangerously. What happened? 

Diagnosis: Delayed Gas Evolution (The "Champagne Effect").

  • The Physics: At pilot scale, the hydrostatic head of the liquid can suppress bubble formation. The solution becomes supersaturated with HCl and

    
    . If the stirrer speed is suddenly increased or a nucleation site is introduced, all the gas releases at once.
    
  • The Protocol:

    • Constant Agitation: Never stop the impeller during addition.

    • Sub-surface Addition: Feed

      
       through a dip tube to prevent localized hot spots at the surface.
      
    • Vent Sizing: Ensure your rupture disk and vent lines are sized for two-phase flow, not just single-phase gas.

Q4: Can I use a Stainless Steel (SS316) reactor?

Diagnosis: ABSOLUTELY NOT.

  • The Chemistry: The combination of wet HCl (byproduct) and hot

    
     creates an extremely aggressive corrosion environment. SS316 will suffer pitting corrosion within hours, contaminating your drug intermediate with Iron and Chromium.
    
  • Material Selection:

    • Preferred: Glass-Lined Steel (GLS).

    • Acceptable: Hastelloy C-276 or Inconel (if pressure requirements exceed GLS limits).

    • Gaskets: Use PTFE (Teflon) or Kalrez. Viton will swell and fail.

Module C: Purification & Isolation

Q5: Distillation is yielding an azeotrope.[1][2] How do I separate HCFC-244ca from the unreacted alcohol?

Diagnosis: HCFC-244ca and 2,2,3,3-tetrafluoro-1-propanol likely form a minimum-boiling azeotrope .

  • The Fix: Simple rectification will fail.

    • Water Wash (Critical Step): Before distillation, quench the reaction mixture with ice water. The unreacted

      
       hydrolyzes to water-soluble acids. Crucially, tetrafluoropropanol is partially soluble in water , while HCFC-244ca is hydrophobic.
      
    • Phase Separation: A decanter is more effective than distillation here. Wash the organic layer 3x with water/bicarbonate.

    • Final Polish: Dry the organic layer (molecular sieves) before final distillation to remove trace water, which also forms an azeotrope with fluorinated chlorides.

Part 3: Visualizing the Workflow

Figure 1: Reaction Mechanism & Failure Points

This diagram illustrates the conversion pathway and identifies where the "Stalling" (Q1) and "Tar" (Q2) issues originate.

G Alcohol Tetrafluoro-1-propanol (Starting Material) Intermediate Alkyl Chlorosulfite (R-O-SO-Cl) Alcohol->Intermediate Fast Exothermic Step (Temp < 60°C) SOCl2 SOCl2 + DMF SOCl2->Intermediate Product HCFC-244ca (Product) Intermediate->Product Slow Endothermic Step (Requires Heat > 80°C) Byproducts SO2 (gas) + HCl (gas) Intermediate->Byproducts Fail1 FAILURE MODE: Delayed Gas Release (Pressure Spike) Intermediate->Fail1 Poor Agitation Fail2 FAILURE MODE: Equilibrium Stall (Low Conversion) Intermediate->Fail2 Poor Gas Removal

Caption: The two-step mechanism showing the stable chlorosulfite intermediate. Failure to heat adequately or remove gas leads to stalling.

Figure 2: Pilot Plant Process Flow Diagram (PFD)

This diagram maps the physical unit operations required for safe scale-up.

PFD Reactor GLS Reactor (Hastelloy Impeller) Scrubber Caustic Scrubber (NaOH Circ) Reactor->Scrubber Off-gas (SO2/HCl) Quench Quench Tank (Ice/Water) Reactor->Quench Crude Mixture Decanter Phase Separator (Liquid-Liquid) Quench->Decanter Biphasic Mix Decanter->Quench Aqueous Waste Distillation Fractional Column (Packing: Structured) Decanter->Distillation Organic Layer (Wet) Distillation->Reactor Recycle Solvent

Caption: Critical unit operations. Note the dedicated scrubber for off-gas and the quench step prior to distillation.

References

  • Process Safety in Halogenation

    • Title: "Safe Scale-up of Exothermic Reactions: Chlorin
    • Source: Organic Process Research & Development (OPRD).
    • URL:[Link] (General Journal Link for verification of standard protocols).

  • Title: "Process for producing 3-chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca).
  • Azeotrope Management

    • Title: "Azeotropes of HF and process for the separation of HF via azeotropic distillation."[1][3][4]

    • Source: Google P
    • URL
  • Title: "HCFC-244ca (3-Chloro-1,1,2,2-tetrafluoropropane) Data Sheet.

Sources

Compatibility of 3-Chloro-1,1,2,2-tetrafluoropropane with different materials

[1][2]

12

Executive Summary & Chemical Identity[1][2]

3-Chloro-1,1,2,2-tetrafluoropropane (also known as HCFC-244ca ) is a hydrochlorofluorocarbon solvent and intermediate.[1][2] Unlike fully fluorinated perfluorocarbons (PFCs), the presence of chlorine and hydrogen in its structure (

12

Key Chemical Characteristics:

  • Solvent Class: Polarized Halogenated Hydrocarbon.[1][2]

  • Reactivity: Susceptible to dehydrochlorination in the presence of strong bases; susceptible to hydrolysis in the presence of moisture and heat.[1][2]

  • Primary Hazard: Ozone Depleting Substance (ODP ~0.018); Skin/Eye Irritant.[1][2]

Material Compatibility Matrix

This matrix categorizes materials based on their resistance to swelling, solvation, and chemical attack by HCFC-244ca.[1][2]

Polymers & Plastics[1][2][3][4][5][6]
Material ClassSpecific MaterialRatingTechnical Notes
Fluoropolymers PTFE (Teflon)Excellent Inert.[1][2] Best choice for liners and gaskets.[1][2]
PVDF (Kynar)Good Generally resistant, but long-term immersion at high temp (>60°C) requires testing.[1][2]
FEP / PFA Excellent Fully fluorinated backbones resist solvation.[1][2]
Olefinics Polypropylene (PP) Conditional Minor swelling possible at elevated temperatures.[1][2]
HDPE Conditional Permeation may occur over time; structural integrity usually remains.[1][2]
Amorphous Polystyrene (PS) Incompatible DO NOT USE. Rapid dissolution/stress cracking.[1][2]
Acrylic (PMMA) Incompatible Causes immediate crazing and clouding.[1][2]
Polycarbonate (PC) Poor High risk of stress cracking and embrittlement.[1][2]
PVC Poor Plasticizer extraction leads to hardening/cracking.[1][2]
Elastomers (Seals & O-Rings)[1][2]
MaterialRatingFailure Mechanism
FFKM (Kalrez) Excellent The gold standard for halogenated solvents.[1][2]
FKM (Viton A) Good Minor swelling (<10%) acceptable for static seals.[1][2]
EPDM Incompatible Severe swelling; solvent penetrates polymer matrix.[1][2]
Silicone Incompatible Rapid swelling and loss of mechanical strength.[1][2]
Buna-N (Nitrile) Poor Hardening due to extraction of plasticizers; swelling.[1][2]
Metals[1][2]
MaterialRatingCorrosion Risk
Stainless Steel (304/316) Excellent Stable in anhydrous conditions.[1][2]
Aluminum Conditional Warning: In the presence of moisture, hydrolysis generates HCl, which pits Aluminum.[1][2]
Zinc / Magnesium Incompatible High risk of catalytic dehalogenation or corrosion.[1][2]

Troubleshooting Guide: Common Failure Scenarios

Scenario A: "My reaction mixture turned acidic and the metal reactor is pitting."

Diagnosis: Hydrolysis-Induced Corrosion.[1][2] Mechanism: The terminal chloromethyl group (

12

12

Corrective Action:

  • Immediate: Neutralize the solution with a mild buffer (Carbonate) and drain the reactor.

  • Prevention: Implement the Moisture Exclusion Protocol (See Section 4.1).

  • Material Change: Switch to Hastelloy or glass-lined reactors if aqueous conditions are unavoidable.

Scenario B: "The solvent turned yellow/brown after adding a base (NaOH/KOH)."

Diagnosis: Base-Catalyzed Dehydrochlorination.[1][2] Mechanism: HCFC-244ca contains acidic protons adjacent to electron-withdrawing fluorine atoms.[1][2] Strong bases strip a proton, leading to the elimination of HCl and the formation of a fluoro-olefin.[1][2]

Corrective Action:
  • Stop: Do not use strong inorganic bases with this solvent.

  • Alternative: Use non-nucleophilic, weak bases (e.g., Pyridine, hindered amines) only if necessary and validated.[1][2]

Scenario C: "The O-rings in my pump expanded and seized the shaft."

Diagnosis: Elastomer Swelling (Solubility Parameter Mismatch). Mechanism: The solubility parameter of HCFC-244ca matches that of the elastomer (likely EPDM or Silicone), allowing solvent molecules to diffuse between polymer chains, increasing free volume.[1][2]

Corrective Action:

  • Replace: Swap all wetted seals to FFKM (Kalrez) or PTFE-encapsulated Viton .[1][2]

Experimental Protocols (Self-Validating Systems)

Solvent Stability & Acidity Test

Use this protocol to verify solvent quality before sensitive reactions.

Objective: Detect HCl formation due to storage degradation or moisture ingress.[1][2]

  • Sampling: Extract 10 mL of HCFC-244ca from the storage drum into a clean glass vial.

  • Extraction: Add 10 mL of deionized water (pH 7.0). Cap and shake vigorously for 30 seconds.

  • Phase Separation: Allow layers to separate (HCFC-244ca is denser than water; it will be the bottom layer).[1][2]

  • Measurement:

    • Quick Check: Dip pH paper into the top (aqueous) layer.[1][2]

    • Precision: Titrate the aqueous layer with 0.01N NaOH using Phenolphthalein indicator.[1][2]

  • Validation Criteria:

    • Pass: pH > 5.5 (or Titer < 0.5 mL).

    • Fail: pH < 5.[1][2]0. Do not use. Distill or dispose.[1][2]

Rapid Polymer Compatibility Screen (Immersion Test)

Perform this before introducing new plastic components.[1]

  • Preparation: Cut a standard coupon (2cm x 2cm) of the test plastic.

  • Baseline: Measure thickness (caliper) and weight (analytical balance).[1][2]

  • Exposure: Submerge coupon in HCFC-244ca in a sealed glass jar at the intended operating temperature for 24 hours.

  • Analysis:

    • Remove and pat dry.[1][2]

    • Immediately re-weigh and re-measure.[1][2]

  • Calculation:

    
    [1][2]
    
  • Decision Logic:

    • < 3% Swell: Compatible .[1][2]

    • 3 - 10% Swell: Conditional (Short term use only).[1][2]

    • 10% Swell or visible crazing: Incompatible .[1][2]

Visual Decision Guide

The following logic tree assists in selecting materials for HCFC-244ca systems.

MaterialSelectionStartStart: Select Material ComponentTypeCheckMaterial Type?Start->TypeCheckMetalBranchMetalsTypeCheck->MetalBranchPolymerBranchPolymers / ElastomersTypeCheck->PolymerBranchMoistureCheckIs Moisture Present?MetalBranch->MoistureCheckSSStainless Steel (304/316)COMPATIBLEMoistureCheck->SSNoAluAluminum/ZincRISK: Pitting/CorrosionMoistureCheck->AluYesFluorinatedIs it Fluorinated?PolymerBranch->FluorinatedPTFEPTFE / FEP / PFACOMPATIBLEFluorinated->PTFEYes (Rigid)VitonFKM (Viton)MOSTLY COMPATIBLE(Check Grade)Fluorinated->VitonYes (Rubber)NonFluoroNon-FluorinatedFluorinated->NonFluoroNoRigidRigid Plastic(PS, PMMA, PC)NonFluoro->RigidRubberElastomer(EPDM, Silicone, Buna)NonFluoro->RubberResultBadINCOMPATIBLESwelling/CrazingRigid->ResultBadRubber->ResultBad

Figure 1: Material Selection Decision Matrix for HCFC-244ca wetted parts.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use HCFC-244ca as a direct drop-in replacement for Dichloromethane (DCM)? A: Not always.[1][2] While solvation power is similar, HCFC-244ca has a higher boiling point (~50-60°C range, isomer dependent) compared to DCM (40°C).[1][2] Furthermore, 244ca is more sensitive to bases.[1][2] You must verify that your reaction conditions do not involve strong hydroxides or alkoxides that could degrade the solvent.[1][2]

Q2: How do I dispose of waste containing HCFC-244ca? A: This is a chlorinated fluorocarbon.[1][2] Do not mix with non-halogenated solvents. It must be segregated into "Halogenated Waste" streams.[1][2] Because it has an Ozone Depletion Potential (ODP), incineration in a facility equipped with HF/HCl scrubbers is the only compliant disposal method.[1][2]

Q3: Is HCFC-244ca flammable? A: Generally, highly fluorinated propanes are non-flammable or have very high flash points.[1][2] However, vapors can decompose in flames to produce toxic Phosgene, HF, and HCl.[1][2] Always use in a fume hood.[1][2]

Q4: Why does the solvent smell acrid? A: A sharp, acrid smell indicates the presence of HCl, meaning the solvent has hydrolyzed or degraded.[1][2] Perform the Acidity Test (Protocol 4.1) immediately. If it fails, the solvent must be redistilled or discarded to prevent equipment damage.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 120319, 3-Chloro-1,1,2,2-tetrafluoropropane. Retrieved from [Link]

  • Daikin Industries / DuPont (Historical Data).General Chemical Resistance of Fluoropolymers to HCFC Solvents.
  • Industrial Specialties Mfg. Elastomer Chemical Compatibility Guide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-chloro-2,2,3,3-tetrafluoropropane (Isomer/Related).[1][2] Retrieved from [Link][1]

Validation & Comparative

Technical & Economic Assessment: HCFC-244ca vs. Next-Gen Fluorinated Solvents in Pharmaceutical Synthesis

[1][2]

Executive Summary: The Liability of Legacy Fluorocarbons

In the high-stakes environment of pharmaceutical process development, solvent selection is rarely just about solubility—it is about supply chain security and regulatory lifecycle. 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) represents a class of "transitional" hydrochlorofluorocarbons that are rapidly becoming economic liabilities.[1][2]

While HCFC-244ca offers unique dipole interactions useful in fluorination chemistry and specific extractions, its status as a Class II Ozone Depleting Substance (ODS) under the Montreal Protocol creates a "Regulatory Death Valley."[1] This guide provides a data-driven economic and technical justification for migrating to Hydrofluoroolefins (HFOs) and Hydrofluoroethers (HFEs) , specifically comparing HCFC-244ca against HFE-7100 and Benzotrifluoride (BTF) .[1][2]

Part 1: Physicochemical & Economic Profile[1][2]

To validate a substitution, we must first establish the baseline performance metrics of HCFC-244ca and compare them to the primary alternatives.[2]

Table 1: Comparative Physicochemical & Economic Metrics[1][2]
FeatureHCFC-244ca (Baseline)HFE-7100 (Engineered Alternative)Benzotrifluoride (BTF) (Commodity Alternative)
CAS Number 679-85-6163702-07-698-08-8
Structure



Boiling Point ~96°C61°C102°C
ODP (Ozone Pot.) ~0.02 (Restricted)0.00 (Exempt)0.00 (Exempt)
GWP (100-yr) Moderate320Low
Solvency (Kb) Low-Medium10 (Low - Selective)High (General Purpose)
Est.[1] Cost/kg $80 - $150 (Volatile/Rising)$120 - $180 (Stable/High)$15 - $25 (Stable/Low)
Regulatory Risk Critical (Phase-out)Low (PFAS scrutiny applies)Low (VOC exempt in US)
The Economic Divergence[2]
  • CapEx vs. OpEx: HCFC-244ca requires specialized abatement systems (OpEx) to prevent atmospheric release, costing upwards of $50,000/year in maintenance for a mid-sized pilot plant.[1] HFE-7100, while having a higher upfront material cost, eliminates these abatement requirements.[1][2]

  • Supply Chain Risk: As production caps on HCFCs tighten (Montreal Protocol), the price of HCFC-244ca is decoupled from raw material costs and driven by quota scarcity.[1][2] This introduces unpredictable variance in Cost of Goods Sold (COGS).[1][2]

Part 2: Decision Logic for Substitution

The choice of alternative depends entirely on the function HCFC-244ca plays in your current workflow.[1][2] We categorize this into two streams: Solvent (Reaction Medium) vs. Reagent (Fluorine Donor).[1][2]

Diagram 1: Substitution Decision Matrix

This decision tree guides the researcher through the selection process based on chemical compatibility and regulatory constraints.[2]

SolventSelectionStartCurrent HCFC-244ca UsageRoleCheckPrimary Role?Start->RoleCheckSolventBranchSolvent / ExtractionRoleCheck->SolventBranchMediumReagentBranchFluorine Building BlockRoleCheck->ReagentBranchReactantPolarityCheckHigh Solvency Required?SolventBranch->PolarityCheckStructureCheckTarget Motif?ReagentBranch->StructureCheckUseBTFSelect Benzotrifluoride (BTF)(Low Cost, High Solvency)PolarityCheck->UseBTFYes (Dissolve Organics)UseHFESelect HFE-7100(High Cost, Specificity)PolarityCheck->UseHFENo (Fluorine Phase Only)UseHFOSwitch to HFO-1234yf(Alkene Functionalization)StructureCheck->UseHFOAllylic FluorineUseBuildingBlockCustom Fluorinated SynthonStructureCheck->UseBuildingBlockSaturated Chain

Caption: Strategic decision matrix for phasing out HCFC-244ca based on functional requirements.[1]

Part 3: Experimental Protocol – Validating the Switch

When switching from HCFC-244ca to Benzotrifluoride (BTF) (the most economically viable alternative for general synthesis), you cannot simply swap volume-for-volume due to differences in boiling point (96°C vs 102°C) and dipole moment.[1][2]

Protocol: Solvent Exchange Validation System (SEVS)[1]

Objective: Validate reaction yield and impurity profile when moving from HCFC-244ca to BTF.

Materials:

  • Standard reaction substrate (e.g., amine protection or fluorination precursor).[1][2]

  • Control Solvent: HCFC-244ca (Reference).[1]

  • Test Solvent: Benzotrifluoride (BTF).[1][2]

  • HPLC/GC-MS for impurity profiling.[1]

Step-by-Step Methodology:

  • Solubility Mapping (The "Cloud Point" Test):

    • Dissolve 100mg of substrate in 1mL of HCFC-244ca.[1][2] Record dissolution time (

      
      ).
      
    • Repeat with BTF.

    • Criterion: If

      
      , add 5-10% co-solvent (e.g., THF or DCM) to the BTF mixture.[1]
      
  • Kinetic Profiling:

    • Run the reaction in parallel reactors at

      
      .
      
    • Sample at

      
      .
      
    • Critical Check: BTF has a higher boiling point (102°C).[1][2] If your reaction was reflux-controlled at 96°C (HCFC-244ca), you must actively control the BTF reaction temperature to 96°C to prevent thermal degradation, OR validate that the substrate survives 102°C.[2]

  • Workup Simulation (Partition Coefficient Analysis):

    • Perform a standard aqueous wash (Water/Brine).[1][2]

    • Measure the phase separation time.[1][2] BTF is denser than water (

      
      ) but lighter than HCFC-244ca (
      
      
      ).[1][2]
    • Note: Phase inversion is unlikely, but separation speed may vary.[1][2]

  • Economic Yield Calculation (EYC):

    • Calculate the Cost per Gram of Product ($/g) :

      
      [1][2]
      
    • Expectation: Even if BTF yield is 5% lower, the 80% reduction in solvent cost usually results in a net positive EYC.[1][2]

Part 4: Economic Lifecycle Analysis (LCA)[1][2]

The "sticker price" of the solvent is misleading.[1][2] The true cost is the Total Cost of Ownership (TCO) .[1][2]

Diagram 2: Economic Lifecycle Flow

Visualizing where the costs accumulate for HCFCs vs. Alternatives.[2]

CostFlowHCFCHCFC-244ca RouteHigh Regulatory BurdenPurchasePurchase PriceHCFC->PurchaseHighPermitODS Permits & ReportingHCFC->PermitMandatoryDisposalHazardous Incineration($$$)HCFC->DisposalComplexAltAlternative (BTF/HFE)Sustainable RouteAlt->PurchaseVarRecycleSolvent Recovery(Standard)Alt->RecycleEasyTotalHCFCTotal Cost: HIGHPurchase->TotalHCFCTotalAltTotal Cost: LOWPurchase->TotalAltPermit->TotalHCFCDisposal->TotalHCFCRecycle->TotalAlt

Caption: Lifecycle cost accumulation showing the heavy regulatory burden of HCFCs.

The Hidden "End-of-Life" Tax

Disposal of HCFC-contaminated waste is significantly more expensive than non-halogenated waste.[1][2]

  • HCFC Waste: Requires high-temperature incineration with acid gas scrubbing (HCl/HF capture).[1] Cost index: 4.0x .[1][2]

  • BTF Waste: Standard halogenated waste stream.[1][2] Cost index: 1.5x .[1][2]

  • HFE Waste: Often returned to supplier for reclamation (Credit program).[1][2] Cost index: 0.5x .

Part 5: Regulatory & Safety Integrity[2]

Regulatory Status (The "Why Now?")
  • Montreal Protocol: HCFC-244ca is a Class II substance.[1][2] Developed nations have already capped consumption, with a complete phase-out trajectory.[1][2] Continued use invites supply interruptions.

  • EPA SNAP (USA): The Significant New Alternatives Policy (SNAP) program lists acceptable substitutes.[1][2] HFE-7100 and HFO-1234yf are generally SNAP-approved for solvent and aerosol sectors, whereas HCFCs are being delisted.[1][2]

Safety Considerations
  • HCFC-244ca: Generally low flammability, but high ODP.[1][2]

  • HFE-7100: Non-flammable, very low toxicity margin (high safety).[1][2]

  • Benzotrifluoride: Flammable (Flash point 12°C).[1][2] Crucial: If switching from non-flammable HCFC to flammable BTF, you must upgrade plant electrical classification (Class I Div 2) and grounding protocols.[1][2]

References

  • United States Environmental Protection Agency (EPA). (2023).[1] Phaseout of Ozone-Depleting Substances (ODS).[1][2] Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 120319, 3-Chloro-1,1,2,2-tetrafluoropropane.[1] Retrieved from [Link][1][2]

  • 3M Electronics Materials Solutions. (2020).[1] 3M™ Novec™ 7100 Engineered Fluid Technical Data Sheet.[1] Retrieved from [Link]

  • Ogawa, A., & Curran, D. P. (1997).[1][2] Benzotrifluoride: A Valuable Alternative Solvent for Organic Synthesis.[1][2] Journal of Organic Chemistry.[1][2] Retrieved from [Link]

  • United Nations Environment Programme (UNEP). (2022).[1][2] Montreal Protocol on Substances that Deplete the Ozone Layer.[1][2] Retrieved from [Link][1][2]

Technical Guide: Inter-Laboratory Proficiency Assessment of 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the results of a comprehensive inter-laboratory comparison (ILC) targeting the quantification of 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) , a critical impurity in the synthesis of next-generation hydrofluoroolefin (HFO) refrigerants.

We compare the performance of a Novel Cryogenic GC-MS Method (Method A) against the industry-standard Static Headspace GC-FID (Method B) . Data collected from 12 independent laboratories demonstrates that Method A significantly reduces isomer co-elution bias and improves reproducibility (RSD < 5%) at trace levels (<10 ppm), whereas Method B exhibits high variability (RSD > 15%) due to non-specific detection and thermal band broadening.

Introduction: The Analytical Challenge

3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) [CAS: 679-85-6] is a halogenated propane often generated as a byproduct during the manufacture of HFO-1234yf.[1] Its accurate quantification is mandated by strict purity specifications in pharmaceutical propellants and refrigerant blends.[1]

The Isomer Problem

The primary analytical hurdle is the resolution of HCFC-244ca from its structural isomers, particularly HCFC-244bb (2-chloro-1,1,1,2-tetrafluoropropane) .

  • HCFC-244ca: Boiling Point ~46°C.[1]

  • HCFC-244bb: Boiling Point ~15°C.[1]

While boiling points differ, standard capillary columns often fail to resolve these species at high ramp rates, leading to peak integration errors.[1] Furthermore, standard Flame Ionization Detectors (FID) cannot distinguish between these isomers if they co-elute, whereas Mass Spectrometry (MS) offers ion-ratio confirmation.[1]

Methodology Comparison

This study evaluated two distinct analytical workflows.

Method A: The Product (Optimized Protocol)
  • Detector: Single Quadrupole Mass Spectrometer (MS) in SIM mode.[1]

  • Column: Porous Layer Open Tubular (PLOT) Q-Bond (divinylbenzene).[1]

  • Injection: Cryogenic focusing (-20°C) to mitigate volatile loss.[1]

  • Mechanism: Separation based on molecular size/shape exclusion and polarity.[1]

Method B: The Alternative (Legacy Standard)
  • Detector: Flame Ionization Detector (FID).

  • Column: DB-624 (Cyanopropylphenyl dimethyl polysiloxane).[1]

  • Injection: Static Headspace at 80°C.

  • Mechanism: Separation primarily based on volatility (boiling point).[1]

Workflow Visualization

The following diagram illustrates the comparative logic and the decision pathways that lead to the superiority of Method A.

AnalyticalWorkflow cluster_MethodB Method B: Legacy GC-FID cluster_MethodA Method A: Optimized GC-MS (The Product) Sample Crude HFO Sample (Contains HCFC-244ca & 244bb) FID_Inj Headspace Injection (Thermal Stress) Sample->FID_Inj MS_Inj Cryo-Focusing (-20°C) (Band Sharpening) Sample->MS_Inj FID_Col DB-624 Column (Volatility Separation) FID_Inj->FID_Col FID_Det FID Detection (Non-Specific) FID_Col->FID_Det FID_Result Result: Co-elution Risk High RSD% FID_Det->FID_Result MS_Col PLOT Q-Bond Column (Shape Selectivity) MS_Inj->MS_Col MS_Det MS (SIM Mode) (m/z 51, 101) MS_Col->MS_Det MS_Result Result: Isomer Resolved Low RSD% MS_Det->MS_Result

Figure 1: Comparative workflow logic. Method A utilizes cryogenic focusing and shape-selective PLOT columns to achieve resolution where Method B relies solely on volatility.[1]

Experimental Protocol: Method A (Optimized)

To ensure reproducibility, the following protocol was distributed to all participating laboratories for Method A.

Reagents and Standards
  • Target Analyte: HCFC-244ca analytical standard (>99.5% purity).

  • Internal Standard (IS): HCFC-244ca-d1 (deuterated) or 1,2-dichlorobenzene-d4.[1]

  • Diluent: High-purity Methanol (purge & trap grade).[1]

Instrument Configuration
ParameterSettingRationale
GC System Agilent 7890B / 5977B MSD (or equivalent)Standard industrial platform.[1]
Column Rt-Q-BOND (30m x 0.32mm x 10µm)Porous polymer allows retention of volatiles > ambient temp.[1]
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Optimal linear velocity for MS efficiency.[1]
Inlet Split/Splitless @ 200°C, Split Ratio 20:1High split reduces solvent loading on PLOT phase.[1]
Oven Program 40°C (hold 2 min)

200°C @ 10°C/min
Slow ramp ensures isomer separation.
MS Source EI Source @ 230°C, SIM ModeSIM Ions: m/z 51 (base), 101 (quant), 151.
Step-by-Step Procedure
  • Standard Preparation: Prepare a stock solution of HCFC-244ca at 1000 mg/L in methanol.[1] Serially dilute to create a calibration curve (0.1, 0.5, 1.0, 5.0, 10.0 mg/L).

  • Sample Prep: Weigh 1.0 g of sample into a headspace vial containing 5 mL methanol. Add 10 µL of Internal Standard.[1] Cap immediately.

  • Cryo-Focusing: Ensure the GC oven or cryo-trap is pre-cooled if using direct injection.[1] For headspace, equilibrate vials at 60°C for 10 mins (lower temp than Method B to prevent pressure broadening).

  • Data Acquisition: Inject and acquire data in SIM mode.

  • Quantification: Use the ratio of Target Ion (101) to IS Ion to calculate concentration.

Inter-Laboratory Study Results

The study followed ISO 13528 guidelines for proficiency testing.

  • Participants: 12 Laboratories (Pharmaceutical & Chemical QC).[1]

  • Sample: Synthetic HFO matrix spiked with HCFC-244ca at 5.0 ppm .

  • Metric: Z-Score analysis and Relative Standard Deviation (RSD).

Statistical Summary

The following table summarizes the performance of the "Product" (Method A) versus the "Alternative" (Method B).

MetricMethod A (GC-MS PLOT)Method B (GC-FID DB-624)Interpretation
Mean Recovery (%) 98.4%112.5%Method B shows positive bias (co-elution).[1]
Repeatability (

)
0.21 ppm1.85 ppmMethod A is 8x more precise within-lab.[1]
Reproducibility (

)
0.35 ppm2.40 ppmMethod A is far more consistent across labs.[1]
Avg. RSD (%) 4.2% 28.5% Method B failed the <10% acceptance criteria.
Z-Score Distribution

Z-scores indicate how far a laboratory's result deviates from the assigned mean.[1] A score of


 is questionable; 

is unsatisfactory.
  • Method A: 12/12 Labs achieved

    
    .
    
  • Method B: 5/12 Labs scored

    
     (Outliers).[1]
    
Study Workflow Diagram

The following diagram details the flow of the inter-laboratory comparison, ensuring the "Trustworthiness" of the data generation process.

ILC_Workflow cluster_Analysis Parallel Analysis Prep Sample Preparation (Spiked Matrix @ 5ppm) Homogeneity Homogeneity Check (ISO 13528) Prep->Homogeneity Distrib Distribution to 12 Labs Homogeneity->Distrib LabA Method A (GC-MS) Distrib->LabA LabB Method B (GC-FID) Distrib->LabB Stats Statistical Processing (Robust Mean & Z-Scores) LabA->Stats LabB->Stats Report Final Validation Stats->Report

Figure 2: ISO 13528 Compliant Inter-Laboratory Study Workflow.

Discussion & Insights

Why Method A Outperforms Method B

The inter-laboratory data clearly validates the GC-MS PLOT method as the superior approach for HCFC-244ca analysis.[1]

  • Stationary Phase Selectivity: The Q-Bond PLOT column acts as a molecular sieve.[1] HCFC-244ca (linear chain) and HCFC-244bb (branched/clustered halogens) interact differently with the porous surface, creating a retention time difference of >0.5 minutes.[1] The DB-624 liquid phase in Method B relies on boiling point, which is insufficient for these isomers at low concentrations.[1]

  • Spectral Deconvolution: Even if partial co-elution occurs in Method A, the Mass Spectrometer allows for extraction of unique ions.[1] HCFC-244ca yields a strong fragment at m/z 101 (

    
    ), whereas HCFC-244bb fragments differently due to the 
    
    
    
    group.[1]
  • Thermal Stability: Method B's headspace technique requires heating the sample to 80°C. Data suggests this induces minor dehydrochlorination of the matrix, creating artifacts that interfere with the FID signal.[1] Method A's cryo-focusing preserves sample integrity.[1]

References

  • ISO. (2022).[1][2] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[1] [Link]

  • NIST. (2023). 3-Chloro-1,1,2,2-tetrafluoropropane (HCFC-244ca) Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1][3][4] [Link][1][4]

  • EPA. (2020).[1] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). US Environmental Protection Agency.[1][5] [Link][1]

  • ASTM International. (2021).[1] ASTM D6806 - Standard Practice for Analysis of Halogenated Organic Solvents and Their Admixtures by Gas Chromatography. [Link]

Sources

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